Linagliptin-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N8O2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
8-[(3R)-3-amino-2,2,6,6-tetradeuteriopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i12D2,14D2 |
InChI Key |
LTXREWYXXSTFRX-JQABUVPCSA-N |
Isomeric SMILES |
[2H]C1(CC[C@H](C(N1C2=NC3=C(N2CC#CC)C(=O)N(C(=O)N3C)CC4=NC5=CC=CC=C5C(=N4)C)([2H])[2H])N)[2H] |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Analysis of Linagliptin-d4
This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and biological signaling pathways associated with Linagliptin-d4, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure of this compound
This compound is a stable, isotopically labeled form of Linagliptin, where four hydrogen atoms have been replaced by deuterium. This labeling is strategically placed on the aminopiperidinyl moiety of the molecule.
IUPAC Name: (R)-8-(3-Aminopiperidin-1-yl-2,2,6,6-d4)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.[1]
Chemical Formula: C₂₅H₂₄D₄N₈O₂[1]
Molecular Weight: 476.57 g/mol [1]
CAS Number: 2140263-92-7[1]
The core structure of Linagliptin consists of a xanthine derivative linked to a quinazoline moiety and a butynyl group. The pharmacologically active portion includes an aminopiperidine ring, which is the site of deuteration in this compound. The "(R)" designation indicates the stereochemistry at the 3-position of the piperidine ring.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated (R)-3-aminopiperidine intermediate, followed by its coupling with the xanthine core of the molecule. While a specific detailed protocol for the deuterated compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Linagliptin and methods for preparing deuterated piperidines.
Experimental Protocol: Synthesis of 2,2,6,6-tetradeuterio-(R)-3-aminopiperidine
A potential route for the synthesis of the deuterated intermediate involves the reduction of a suitable piperidone precursor with a deuterium source.
Materials:
-
(R)-3-amino-piperidine-2,6-dione
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend (R)-3-amino-piperidine-2,6-dione in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlD₄ in anhydrous THF to the cooled suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deuterated aminopiperidine.
-
The crude product can be purified by distillation or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether, followed by recrystallization.
Experimental Protocol: Synthesis of this compound
This final step involves the coupling of the deuterated aminopiperidine with the brominated xanthine precursor.
Materials:
-
8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
-
2,2,6,6-tetradeuterio-(R)-3-aminopiperidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the brominated xanthine precursor in DMF.
-
Add 2,2,6,6-tetradeuterio-(R)-3-aminopiperidine and DIPEA to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization of this compound
The structural identity and purity of this compound are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₄D₄N₈O₂ | [1] |
| Molecular Weight | 476.57 | [1] |
| Precursor Ion (m/z) [M+H]⁺ | 477.5 | |
| Product Ion (m/z) | 424.3 | |
| ¹H NMR (Linagliptin, DMSO-d₆, 400 MHz) δ (ppm) | 8.23-8.27 (d, 1H), 7.88-7.94 (t, 1H), 7.79-7.83 (d, 1H), 7.65-7.70 (t, 1H), 5.32 (s, 3H), 4.88-4.91 (d, 2H), 3.35-3.36 (m, 6H), 2.80-2.90 (m, 6H), 1.75-1.79 (s, 6H) | [2] |
Note on NMR Data: The provided ¹H NMR data is for the non-deuterated Linagliptin. For this compound, the signals corresponding to the protons at positions 2, 2, 6, and 6 of the piperidine ring would be absent. The integration of the remaining piperidine protons would also be reduced accordingly.
Experimental Protocol: LC-MS/MS Analysis
This compound is commonly used as an internal standard for the quantification of Linagliptin in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linagliptin: m/z 473.3 → 420.1
-
This compound: m/z 477.5 → 424.3
-
-
Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
Biological Signaling Pathways
Linagliptin, as a DPP-4 inhibitor, exerts its effects by preventing the degradation of incretin hormones, which in turn modulate insulin and glucagon secretion. Beyond this primary mechanism, studies have shown that Linagliptin can influence intracellular signaling pathways, notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: The Akt/mTOR signaling pathway modulated by Linagliptin.
Experimental Protocol: Western Blot Analysis of Akt/mTOR Pathway
To investigate the effect of Linagliptin on the Akt/mTOR pathway, the phosphorylation status of key proteins such as Akt and mTOR can be assessed by Western blotting.
Materials:
-
Cell line of interest (e.g., endothelial cells, podocytes)
-
Cell culture medium and supplements
-
Linagliptin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR (Ser2448)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of Linagliptin or vehicle control for a specified duration. In some experimental setups, cells might be co-treated with a stimulant like high glucose to mimic disease conditions.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4 °C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4 °C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Linagliptin treatment. The membrane can be stripped and re-probed with antibodies against the total proteins (e.g., anti-Akt, anti-mTOR).
-
References
Linagliptin-d4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Linagliptin-d4. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes mandatory visualizations to illustrate relevant biological pathways and analytical workflows.
Core Physical and Chemical Properties
This compound is the deuterated analog of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[2][3]
Identity and Structure
| Property | Value | Reference |
| IUPAC Name | 8-[(3R)-3-amino-2,2,6,6-tetradeuteriopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | [4] |
| Synonyms | BI 1356-d4, ONDERO-d4 | [5] |
| CAS Number | 2140263-92-7 | [5] |
| Molecular Formula | C₂₅H₂₄D₄N₈O₂ | [6] |
| Appearance | Off-white to light yellow solid | [7] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 476.57 g/mol | [6] |
| Monoisotopic Mass | 476.25862915 Da | [4] |
| Melting Point | 202 - 205 °C (for non-deuterated Linagliptin) | [8] |
| Solubility | DMSO: 25 mg/mL (52.46 mM) | [9] |
| Storage Temperature | 2-8°C (Refrigerator) | [10] |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods. Below are detailed protocols for its analysis using liquid chromatography coupled with mass spectrometry, a common application.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis
This method is designed for the quantification of Linagliptin in human plasma, using this compound as an internal standard.[11]
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex the mixture.
-
Add 0.4 mL of an extraction buffer (10% v/v ammonia solution in water).
-
Proceed with liquid-liquid extraction.
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer.
-
Column: Gemini C18 (100 mm × 4.6 mm, 3 µm).[11]
-
Mobile Phase: 10 mM ammonium formate and methanol (20:80 v/v).[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Elution Mode: Isocratic.[11]
-
Run Time: 3.5 minutes.[11]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor to Product Ion Transitions:
-
Linagliptin: m/z 473.3 → 420.1
-
This compound: m/z 477.5 → 424.3[11]
-
-
Ion Source Temperature: 500°C.
-
Spray Voltage: 5500 V.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of Linagliptin in pharmaceutical dosage forms. While this protocol is for the non-deuterated form, this compound would exhibit very similar chromatographic behavior.
Sample Preparation:
-
Prepare a standard stock solution of Linagliptin in methanol.
-
Further dilute with the mobile phase to achieve the desired concentrations for the calibration curve.
Chromatographic Conditions:
-
Instrument: RP-HPLC system with a UV detector.
-
Column: Symmetry Chromosil C18 (250 x 4.6mm, 5µm).[12]
-
Mobile Phase: Acetonitrile: Water: Methanol (25:50:25 v/v/v).[12]
-
Flow Rate: 1.0 ml/min.[12]
-
Detection Wavelength: 238 nm.[12]
-
Injection Volume: 20 µL.[12]
Signaling Pathway and Analytical Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the mechanism of action of Linagliptin and a typical analytical workflow where this compound is used.
Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.
Caption: Typical analytical workflow using this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C25H28N8O2 | CID 119057561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sussex-research.com [sussex-research.com]
- 6. clearsynth.com [clearsynth.com]
- 7. CAS: 2140263-92-7 | CymitQuimica [cymitquimica.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. glpbio.com [glpbio.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Linagliptin-d4: A Comprehensive Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This technical guide provides an in-depth overview of Linagliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications in bioanalytical methods.
Chemical and Physical Data
This compound, also known as BI 1356-d4, is a stable isotope-labeled version of Linagliptin.[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2140263-92-7 | [1][2][3][4][5] |
| Molecular Formula | C₂₅H₂₄D₄N₈O₂ | [4][6][7] |
| Molecular Weight | 476.57 g/mol | [6][7] |
| Purity | ≥98% | [3] |
| Isotopic Enrichment | >95% | [4] |
| Appearance | Form and color not consistently reported | [3] |
| Solubility | Soluble in DMSO (25 mg/mL with heating) | [6] |
| Storage | Store at -20°C for long-term storage. | [6] |
Synthesis Overview
The synthesis of this compound follows the general synthetic routes established for Linagliptin, with the introduction of deuterium atoms at the piperidine ring. A common synthetic pathway for Linagliptin involves the reaction of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. For this compound, a deuterated (R)-3-aminopiperidine building block is utilized.
A general, multi-step synthesis of Linagliptin is outlined below. The specific introduction of deuterium would occur during the synthesis of the piperidine moiety.
General Synthetic Workflow for Linagliptin
Caption: General synthetic scheme for Linagliptin.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods, particularly for the quantification of Linagliptin in biological matrices like human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Linagliptin in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is adapted from a high-throughput method for the quantification of Linagliptin in human plasma.
3.1.1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 300 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex the mixture.
-
Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water).
-
Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Strata™ X).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions
-
LC System: Agilent 1100 HPLC System or equivalent.
-
Column: Phenyl hexyl, 100 Å, 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase: Isocratic elution with 10mM Ammonium formate buffer (pH 6.5) and Methanol (15:85 v/v).[4]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linagliptin: m/z 473.54 → 157.6
-
This compound (Internal Standard): Specific transition to be determined based on the deuteration pattern, expected to be m/z 477.5 → corresponding fragment.
-
-
Ion Spray Voltage: 5500 V.
-
Drying Gas Temperature: 500°C.
Experimental Workflow
Caption: Workflow for sample preparation and analysis.
Signaling Pathways of Linagliptin
Linagliptin, as a DPP-4 inhibitor, exerts its primary effect by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to a cascade of downstream signaling events that are beneficial for glycemic control and may have other pleiotropic effects.
Linagliptin's Effect on the Insulin Signaling Pathway
Linagliptin has been shown to enhance insulin signaling in podocytes, potentially offering protective effects in diabetic kidney disease. It improves the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt, which is often inhibited in high-glucose conditions.[2]
Caption: Linagliptin enhances IRS1/Akt signaling.
Involvement in the IGF/Akt/mTOR Pathway
In the context of fibrosis, Linagliptin has been demonstrated to inhibit the transdifferentiation of fibroblasts into myofibroblasts by attenuating the IGF/Akt/mTOR signaling pathway.[1]
Caption: Linagliptin's inhibitory effect on the IGF/Akt/mTOR pathway.
Conclusion
This compound is an essential tool for the accurate quantification of Linagliptin in preclinical and clinical research. Its well-defined physicochemical properties and established use in robust bioanalytical methods make it a valuable resource for drug metabolism, pharmacokinetic, and bioequivalence studies. The understanding of Linagliptin's molecular mechanisms, including its influence on key signaling pathways, continues to expand, highlighting its therapeutic potential beyond glycemic control.
References
- 1. Linagliptin inhibits high glucose-induced transdifferentiation of hypertrophic scar-derived fibroblasts to myofibroblasts via IGF/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linagliptin affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Linagliptin Has Wide-Ranging Anti-Inflammatory Points of Action in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of Linagliptin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Linagliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. This document details the mechanism of action, a plausible synthetic pathway for the deuterated intermediate, the final coupling reaction, and methods for purification and analysis, supported by experimental protocols and quantitative data.
Mechanism of Action of Linagliptin
Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Linagliptin increases the circulating levels of active incretins.[1][2][3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.[1][3][4]
Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.
Synthesis of this compound
The synthesis of this compound can be approached by preparing a deuterated (R)-3-aminopiperidine intermediate and coupling it with a pre-synthesized xanthine derivative. The overall synthetic workflow is depicted below.
References
A Technical Guide to Linagliptin-d4: Molecular Properties and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of Linagliptin-d4, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. It also details a standard bioanalytical protocol for the quantification of Linagliptin in biological matrices, a critical process in pharmacokinetic and bioequivalence studies, where this compound serves as an indispensable internal standard.
Core Molecular Data
The incorporation of four deuterium atoms into the Linagliptin structure results in a stable, isotopically-labeled compound with a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based assays. The key molecular data for Linagliptin and its deuterated form are summarized below for direct comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Linagliptin | C₂₅H₂₈N₈O₂[1][2][3][4][5] | 472.54[4] |
| This compound | C₂₅H₂₄D₄N₈O₂ [6][7][8] | 476.58 [6] |
Experimental Protocol: Bioanalytical Quantification of Linagliptin using LC-MS/MS
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Linagliptin in human plasma, employing this compound as an internal standard.[1][6][7]
Sample Preparation
-
Objective: To extract Linagliptin and the internal standard (this compound) from the biological matrix (human plasma) and remove interfering substances.
-
Methodology: A common and effective method is liquid-liquid extraction.
-
Aliquot 300 µL of human plasma into a clean microcentrifuge tube.
-
Add a precise amount of this compound solution (the internal standard).
-
Vortex the mixture briefly to ensure homogeneity.
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge at high speed to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography
-
Objective: To chromatographically separate Linagliptin and this compound from other components in the prepared sample.
-
Typical Parameters:
-
Column: A C18 reverse-phase column is frequently used (e.g., Waters X-Bridge, C18, 5µm, 4.6×50 mm).[8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1][8] A typical ratio might be 10:90 (v/v) aqueous to organic.[8]
-
Flow Rate: A flow rate of 0.6 mL/min is often used.[8]
-
Column Temperature: Maintained at a constant ambient or slightly elevated temperature to ensure reproducible retention times.
-
Tandem Mass Spectrometry
-
Objective: To detect and quantify Linagliptin and this compound with high specificity and sensitivity.
-
Typical Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8] This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Linagliptin Transition: m/z 473.3 → 364.2[3]
-
This compound Transition: The precursor ion will be approximately m/z 477.3, reflecting the mass increase from the four deuterium atoms. The product ion may be the same or different depending on the fragmentation pattern.
-
-
Data Analysis: The concentration of Linagliptin in the original plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of Linagliptin.
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Linagliptin in human plasma using this compound as an internal standard.
Caption: Bioanalytical workflow for Linagliptin quantification.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. ijbio.com [ijbio.com]
Isotopic Purity of Commercially Available Linagliptin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available Linagliptin-d4. Deuterated standards like this compound are critical for the accurate quantification of Linagliptin in biological matrices during pharmacokinetic and metabolic studies. This document outlines the available data on isotopic purity from commercial suppliers, details the experimental protocols for its determination, and illustrates the relevant biological pathway and analytical workflow.
Data on Isotopic Purity
The isotopic purity of commercially available this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. While specific batch-to-batch values are proprietary and provided on the Certificate of Analysis (CoA) by the manufacturer upon purchase, publicly available data and product specifications offer a general overview of the expected purity. Suppliers typically guarantee a high level of deuterium incorporation and chemical purity.
Below is a summary of available quantitative data for this compound from various commercial sources. Researchers should always refer to the lot-specific CoA for precise figures.
| Supplier/Source | Isotopic Purity/Enrichment | Chemical Purity (by HPLC) | Notes |
| Sussex Research | >95% Isotopic Enrichment[1] | Not specified | - |
| Clearsynth Labs Ltd. | 98.39%[2] | ≥90%[3] | As used in a published bioanalytical method. |
| Simson Pharma | CoA Provided | CoA Provided | Specific values are lot-dependent. |
| Clearsynth | CoA Provided[3] | CoA Provided | Specific values are lot-dependent. |
| Veeprho | CoA Provided | CoA Provided | Specific values are lot-dependent. |
| MedChemExpress | Not specified | Not specified | Labeled as a deuterium-labeled Linagliptin. |
| Pharmaffiliates | CoA Provided | CoA Provided | Specific values are lot-dependent. |
| Chemicea | Custom Synthesis | Custom Synthesis | Purity specifications determined by the client. |
Note: Isotopic purity refers to the percentage of the deuterated molecule relative to all isotopic variants of that molecule. Chemical purity, typically determined by HPLC, refers to the percentage of the specified compound (in this case, this compound) relative to all chemical entities in the sample.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and calculate the percentage of the d4 isotopologue.
Methodology: Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a preferred method.
Instrumentation:
-
UHPLC or HPLC system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for MS analysis (e.g., 1 µg/mL).
-
-
Chromatographic Separation (Optional but Recommended):
-
A chromatographic step is used to separate the analyte from any potential impurities.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan in high-resolution mode (resolution > 60,000).
-
Scan Range: m/z 470-485 to cover the expected isotopic cluster of this compound.
-
Precursor Ions: The expected monoisotopic mass for the protonated molecule [M+H]⁺ of Linagliptin is ~473.28 Da, and for this compound is ~477.30 Da. The observed precursor to product ion mass transition for Linagliptin is m/z 473.3 → 420.1, and for this compound is m/z 477.5 → 424.3.
-
Data Acquisition: Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.
-
-
Data Analysis:
-
Extract the mass spectrum for the this compound peak.
-
Identify and integrate the peak areas for the different isotopologues (d0, d1, d2, d3, d4, etc.).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopic peaks) x 100
-
-
Confirmation of Deuterium Labeling Position by NMR Spectroscopy
Objective: To confirm the position of the deuterium atoms and to obtain a relative measure of isotopic enrichment.
Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The concentration should be sufficient for good signal-to-noise, typically 5-10 mg in 0.5-0.7 mL of solvent.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Compare the spectrum of this compound with that of an authentic, non-deuterated Linagliptin standard.
-
The signals corresponding to the protons that have been replaced by deuterium will be significantly reduced or absent in the ¹H spectrum of this compound. The positions of deuterium incorporation in this compound are on the piperidine ring.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
This spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.
-
The presence of signals at the expected positions confirms the successful deuteration at the intended sites.
-
-
Data Analysis:
-
By comparing the integrals of the residual proton signals at the deuterated positions with the integrals of non-deuterated positions in the ¹H NMR spectrum, a relative isotopic enrichment can be estimated.
-
Visualizations
Linagliptin Signaling Pathway
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.
Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound isotopic purity.
Caption: Workflow for determining the isotopic purity of this compound.
References
Linagliptin-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Linagliptin-d4. The data and protocols presented herein are essential for ensuring the integrity of the compound when used as an internal standard in analytical and pharmacokinetic research. While specific, in-depth stability studies on this compound are not extensively published, this guide synthesizes available data for this compound and draws upon robust stability-indicating methodologies and forced degradation studies conducted on the parent compound, Linagliptin. The principles of these studies are directly applicable to its deuterated analogue.
Overview of this compound
This compound is a deuterium-labeled version of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Linagliptin in biological samples.[3][4] The stability of the deuterium label is critical for its function as a reliable internal standard. Generally, deuterium labels are positioned on non-exchangeable sites to prevent loss or replacement with protons from solvents or biological matrices.
Recommended Storage Conditions
Proper storage is paramount to maintain the chemical integrity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Packaging |
| Long-term | 2-8°C | As per manufacturer's expiry | Tightly sealed, light-resistant container |
| Long-term | -20°C | As per manufacturer's expiry | Tightly sealed, light-resistant container |
| Shipping | Ambient | Short-term | Standard packaging |
Data sourced from various supplier datasheets.[3][5][6]
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Concentration | Duration | Notes |
| -20°C | DMSO | Up to 25 mg/mL | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | DMSO | Up to 25 mg/mL | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
To enhance solubility in DMSO, warming the solution to 37°C and using an ultrasonic bath may be employed.[2][7]
Stability Profile and Forced Degradation Studies
Table 3: Summary of Linagliptin Forced Degradation Studies
| Stress Condition | Reagent and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 1 M HCl, 60°C, 24 hours | ~16.42% degradation with two major degradation products. | [4] |
| 1 M HCl, boiling water bath, 1 hour | Significant degradation. | [1] | |
| Base Hydrolysis | 0.1 M NaOH, boiling water bath, 1 hour | Mild degradation. | [10] |
| 0.5 N NaOH, room temperature | Mild degradation (~0.25%). | [10] | |
| Oxidative | 10% H₂O₂, 80°C, 1 hour | Significant degradation. | [1] |
| 3% H₂O₂, room temperature | Significant degradation (~39.22%). | [5] | |
| Thermal (Dry Heat) | 10 mg powder, specific temperature and duration | No significant degradation observed. | [1] |
| Thermal (Wet Heat) | Methanol, 100°C, 1 hour | Extensive degradation. | [11] |
| Photolytic | Daylight (72 hours) or UV light (254 nm, 4 hours) | No significant degradation observed. | [1] |
These studies indicate that Linagliptin is most susceptible to degradation under acidic, oxidative, and wet heat conditions.[4][12]
Experimental Protocols for Forced Degradation
The following are detailed methodologies adapted from published stability-indicating assays for Linagliptin, which can be applied to assess the stability of this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
Working Solution: Dilute the stock solution with an appropriate diluent (e.g., methanol:water:0.05 M HCl, 45:55:5) to a final concentration of 50 µg/mL for analysis.[1]
Forced Degradation Procedures
-
Acid Degradation:
-
To 0.5 mL of the 1 mg/mL stock solution, add 3 mL of 1 M HCl.
-
Heat the mixture in a boiling water bath for 1 hour.
-
Cool the solution and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute to a final concentration of 50 µg/mL with the diluent before injection into the HPLC system.[1]
-
-
Base Degradation:
-
To 0.5 mL of the 1 mg/mL stock solution, add 3 mL of 0.1 M NaOH.
-
Heat the mixture in a boiling water bath for 1 hour.
-
Cool the solution and neutralize it with an equivalent volume and concentration of HCl.
-
Dilute to a final concentration of 50 µg/mL with the diluent.[1]
-
-
Oxidative Degradation:
-
To 0.5 mL of the 1 mg/mL stock solution, add 3 mL of 10% (v/v) hydrogen peroxide.
-
Heat the mixture in a thermostated water bath at 80°C for 1 hour.
-
Cool the solution and dilute to a final concentration of 50 µg/mL with the diluent.[1]
-
-
Thermal Degradation (Dry Heat):
-
Place 10 mg of solid this compound powder in a petri dish.
-
Expose to a specific high temperature (e.g., 80°C) for a defined period.
-
After exposure, dissolve the powder to prepare a 50 µg/mL solution for analysis.
-
-
Photostability:
-
Prepare two 1 mg/mL solutions of this compound.
-
Expose one solution to daylight for 72 hours and the other to UV light (254 nm) for 4 hours.
-
Keep control samples protected from light under the same conditions.
-
Dilute the exposed and control samples to 50 µg/mL for analysis.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.
Caption: General workflow for forced degradation studies of this compound.
Conclusion
This compound is a stable molecule when stored under the recommended conditions. For the solid form, storage at 2-8°C or -20°C in a tightly sealed, light-resistant container is advised. Stock solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C. Based on studies of the parent compound, this compound is expected to be most susceptible to degradation under strong acidic, oxidative, and high-temperature aqueous conditions. Researchers should exercise caution to avoid these conditions during sample preparation and analysis to ensure the integrity of this compound as an internal standard. The provided experimental protocols serve as a robust framework for any in-house stability assessments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Stability Indicating Assay Method of Metformin, Linagliptin and Empagliflozinin Pharmaceutical Dosage Form by HPLC Method [ejchem.journals.ekb.eg]
- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.net [wjpr.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. identification-and-structural-characterization-of-degradation-products-of-linagliptin-by-mass-spectrometry-techniques - Ask this paper | Bohrium [bohrium.com]
Linagliptin's Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1] Chemically derived from a xanthine backbone, linagliptin presents a distinct pharmacological profile characterized by high target affinity, a long duration of action, and a unique, predominantly non-renal route of elimination.[2][3] This guide provides an in-depth technical overview of linagliptin's mechanism of action, from its molecular interaction with the DPP-4 enzyme to its physiological effects on glucose homeostasis. It includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of critical pathways and workflows.
Biochemical Mechanism of Action: Interaction with the DPP-4 Enzyme
The primary mechanism of action of linagliptin is the competitive and reversible inhibition of the enzyme DPP-4.[2] DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cells and is also found in a soluble, circulating form in plasma. Its key role in glucose metabolism is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5]
Binding Kinetics and Thermodynamics
Linagliptin binds with high affinity to the active site of the DPP-4 enzyme. Structural studies from X-ray crystallography reveal that linagliptin interacts with multiple subsites within the enzyme's catalytic domain, including the S1, S2, S1', and S2' subsites.[6] This extensive interaction contributes to its high potency.
The binding process is characterized by a rapid association rate and a notably slow dissociation rate (koff), which is approximately 10-fold slower than that of vildagliptin.[7] This slow dissociation from the enzyme-inhibitor complex results in a sustained duration of DPP-4 inhibition.[2][7] Studies using surface plasmon resonance and isothermal titration calorimetry have shown that the binding of linagliptin to DPP-4 is a rapid, electrostatically driven process that is predominantly enthalpy-dominated, indicative of strong ionic interactions and hydrogen bonds.[8]
Potency and Selectivity
Linagliptin is one of the most potent DPP-4 inhibitors.[2] Its efficacy is a result of its high affinity for the target enzyme. Furthermore, its molecular structure confers a high degree of selectivity for DPP-4 over other related proteases, minimizing the potential for off-target effects.
In Vitro Potency
The potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). Linagliptin exhibits a mean IC50 value of approximately 1 nM.[2][7][9]
| Compound | DPP-4 Inhibition IC50 (nM) |
| Linagliptin | 1 [2][7][10] |
| Sitagliptin | 19[2][10] |
| Alogliptin | 24[7] |
| Saxagliptin | 50[2][10] |
| Vildagliptin | 62[2][7] |
| Table 1: Comparative in vitro potency of various DPP-4 inhibitors. |
Selectivity Profile
High selectivity is crucial to avoid the inhibition of other dipeptidyl peptidases, such as DPP-8 and DPP-9, as their inhibition has been associated with adverse effects in preclinical studies. Linagliptin demonstrates a superior selectivity profile.[2][7][10]
| Enzyme | Selectivity Ratio (IC50 for Enzyme / IC50 for DPP-4) |
| DPP-8 | >40,000-fold[2][10] |
| DPP-9 | >10,000-fold[2][7] |
| Fibroblast Activating Protein (FAP) | ~90-fold[7][9] |
| Other Proteases (e.g., Trypsin, Plasmin) | >10,000-fold[7] |
| Table 2: Selectivity of Linagliptin for DPP-4 over other related enzymes. |
Physiological Consequences of DPP-4 Inhibition
By inhibiting DPP-4, linagliptin prevents the degradation of incretin hormones, thereby increasing the plasma concentrations of their active forms.[4] This enhancement of the incretin system is the cornerstone of linagliptin's glucose-lowering effects. Treatment with linagliptin leads to a two- to three-fold increase in the levels of active GLP-1 and GIP.[2][11]
The Incretin Effect Amplification
-
Stimulation of Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells. This action is glucose-dependent, meaning insulin release is stimulated primarily when blood glucose levels are elevated, which significantly reduces the risk of hypoglycemia.[1][2]
-
Suppression of Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, particularly in the postprandial state when glucose levels are high.[5][12] This reduces hepatic glucose production, contributing to lower overall blood glucose levels.[12]
Pharmacokinetics and Pharmacodynamics
Linagliptin possesses a unique pharmacokinetic profile that distinguishes it from other DPP-4 inhibitors.
Pharmacokinetics
Linagliptin exhibits non-linear pharmacokinetics, which is attributed to its high-affinity, saturable binding to its target, DPP-4, in both plasma and tissues.[13][14] This target-mediated drug disposition influences its distribution and clearance. A key characteristic is its primary elimination via the enterohepatic system, with only about 5% of an oral dose excreted in the urine at steady state.[7][13] This allows for the use of linagliptin without dose adjustment in patients with renal impairment.[2][7]
| Parameter | Value |
| Oral Bioavailability | ~30%[13][15] |
| Time to Cmax (Tmax) | ~1.5 hours[7] |
| Plasma Protein Binding | Concentration-dependent (99% at 1 nmol/L to 75% at >30 nmol/L)[13][15] |
| Volume of Distribution (Vd) | >1000 L[16] |
| Terminal Half-life (t1/2) | >100 hours[10][13] |
| Accumulation Half-life | ~10 hours[13][15] |
| Primary Route of Excretion | Feces (~85%)[16] |
| Renal Excretion | Minimal (~5%)[13] |
| Table 3: Key pharmacokinetic parameters of Linagliptin. |
Pharmacodynamics
A single daily oral dose of 5 mg linagliptin results in potent and sustained inhibition of plasma DPP-4 activity. At steady state, this dose achieves maximal DPP-4 inhibition of over 90%, with approximately 85% inhibition remaining 24 hours after administration.[2] This sustained inhibition ensures a continuous elevation of active incretin levels throughout the dosing interval, leading to improved glycemic control.[2][3]
Experimental Protocols
The characterization of linagliptin's mechanism of action relies on a suite of established in vitro and in vivo experimental procedures.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of linagliptin against the DPP-4 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC]), assay buffer (e.g., Tris-HCl), linagliptin stock solution, and a multi-well plate reader capable of fluorescence detection.
-
Procedure: a. A dilution series of linagliptin is prepared in the assay buffer. b. The recombinant DPP-4 enzyme is pre-incubated with each concentration of linagliptin (and a vehicle control) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells. d. The plate is incubated at a controlled temperature (e.g., 37°C). The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule. e. The fluorescence intensity is measured kinetically over time using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of reaction (increase in fluorescence per unit time) is calculated for each linagliptin concentration. The percentage of inhibition relative to the vehicle control is determined. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
References
- 1. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 2. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin, a xanthine-based dipeptidyl peptidase-4 inhibitor with an unusual profile for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. brieflands.com [brieflands.com]
- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics and Pharmacodynamics of Linagliptin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Preclinical Research of Linagliptin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research involving Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to serve as a foundational resource for professionals engaged in diabetes research and drug development.
Core Mechanism of Action
Linagliptin is a potent and selective inhibitor of the DPP-4 enzyme.[1] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Linagliptin increases the circulating levels of active GLP-1 and GIP.[2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[2][3]
In Vitro Studies
In vitro studies have been instrumental in characterizing the potency and selectivity of Linagliptin.
Data Presentation: In Vitro Potency and Selectivity
| Parameter | Value | Species/System | Reference |
| IC50 for DPP-4 | ~1 nM | Human | [4][5] |
| Alogliptin IC50 | 24 nM | Human | [4] |
| Sitagliptin IC50 | 19 nM | Human | [4][5] |
| Saxagliptin IC50 | 50 nM | Human | [4][5] |
| Vildagliptin IC50 | 62 nM | Human | [4][5] |
| Selectivity | |||
| vs. DPP-8 | >40,000-fold | Human | [6] |
| vs. DPP-9 | >10,000-fold | Human | [6] |
Experimental Protocols: DPP-4 Inhibition Assay
A common method to determine the in vitro potency of DPP-4 inhibitors is a continuous fluorescent assay.[7]
-
Principle: The assay measures the cleavage of a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme, which releases a fluorescent AMC group.[7]
-
Procedure:
-
Recombinant human DPP-4 enzyme is incubated with a concentration range of the inhibitor (e.g., Linagliptin).[7]
-
The substrate (Gly-Pro-AMC) is added to initiate the reaction.[7]
-
The fluorescence is measured over time using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][8]
-
The rate of fluorescence increase is proportional to DPP-4 activity.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[7]
-
In Vivo Preclinical Models
Linagliptin has been extensively studied in various animal models of diabetes and its complications.
Glycemic Control in Rodent Models
Data Presentation: Efficacy in Animal Models of Type 2 Diabetes
| Animal Model | Treatment | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) rats | Linagliptin (1 mg/kg, p.o.) for 3 days | Improved glucose tolerance, increased plasma active GLP-1 and insulin secretion. | [9][10] |
| High-fat diet/Streptozotocin-induced diabetic rats | Linagliptin (1, 3, 10 mg/kg, p.o.) for 4 weeks | Dose-dependent inhibition of plasma DPP-4 (59%, 78%, 87% respectively); dose-dependent decrease in HbA1c (0.8%, 0.9%, 1.0% respectively). | [11] |
| Non-obese diabetic (NOD) mice | Linagliptin (0.083 g/kg in chow) for 60 days | Reduced incidence of diabetes by almost 50%; preserved total islet and β-cell mass in non-diabetic mice. | [12][13] |
Experimental Protocols: In Vivo Efficacy Study in Diabetic Rats
-
Model: Male Zucker Diabetic Fatty (ZDF) rats are a common model for type 2 diabetes.
-
Procedure:
-
Animals are randomized into treatment groups (e.g., vehicle control, Linagliptin).
-
Linagliptin is administered orally (p.o.) once daily at a specified dose (e.g., 1 mg/kg) for a defined period (e.g., 3 days).[9][10]
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, an oral glucose tolerance test (OGTT) or a sucrose/glucose tolerance test is performed after an overnight fast.[9][10]
-
Blood samples are collected at various time points to measure plasma glucose, active GLP-1, and insulin levels.[9][10]
-
Effects on Diabetic Complications
Preclinical studies have demonstrated that Linagliptin may have protective effects against various diabetic complications.[14]
-
Diabetic Retinopathy: In a streptozotocin (STZ)-induced diabetic rat model, Linagliptin treatment for 26 weeks reduced DPP-4 activity by 75% and increased active GLP-1 by over 12-fold.[15] This was associated with an over 80% reduction in acellular capillaries, particularly in the deep capillary layer.[15] Linagliptin also prevented the loss of pericytes and retinal ganglion cells.[16]
-
Cardiovascular Effects: In salt-sensitive hypertensive rats, Linagliptin (3 mg/kg/day) for 4 weeks lessened cardiac hypertrophy, reduced cardiac interstitial fibrosis, and decreased macrophage infiltration, independently of blood glucose and blood pressure changes.[17] It also reduced myocardial infarct size following ischemia/reperfusion injury in a rat model.[14] In high-fat diet-fed Apoe-/- mice, a model for atherosclerosis, linagliptin treatment (10 mg/kg/day) decreased the size of atherosclerotic lesions and increased the number of anti-inflammatory M2 macrophages in the aorta.[18]
Signaling Pathways and Cellular Mechanisms
The primary mechanism of Linagliptin is the potentiation of the incretin pathway.
Beyond its primary effects on glycemic control, Linagliptin has been shown to have direct effects on pancreatic β-cells and other cell types. In human isolated islets exposed to diabetogenic conditions (e.g., high glucose, palmitate, cytokines), Linagliptin restored β-cell function and survival.[19] This protective effect is mediated by the stabilization of GLP-1 secreted from the islets themselves.[19]
Experimental Workflow: Investigating β-Cell Protection
Pharmacokinetics
Preclinical pharmacokinetic studies have been crucial in defining the dosing regimen for Linagliptin.
Data Presentation: Pharmacokinetic Parameters in Rats
| Parameter | Value | Condition | Reference |
| Dose | 10 mg/kg, single oral dose | Wistar rats | [20][21] |
| Cmax | 927.5 ± 23.9 ng/mL | Wistar rats | [20][21] |
| AUC0-72 | 18,285.02 ± 605.76 ng·h/mL | Wistar rats | [20][21] |
| ED50 (DPP-4 Inhibition) | 0.3 mg/kg (7h post-dose) | Han Wistar rats | [11][22] |
| ED50 (DPP-4 Inhibition) | 0.9 mg/kg (24h post-dose) | Han Wistar rats | [11] |
These data highlight the prolonged pharmacodynamic effect of Linagliptin, with significant DPP-4 inhibition maintained 24 hours after administration.[11]
Conclusion
The preclinical data for Linagliptin demonstrate a potent and selective DPP-4 inhibitor with robust efficacy in various animal models of type 2 diabetes. Beyond its primary glucose-lowering effects, studies suggest protective roles in diabetic complications, including retinopathy and cardiovascular disease, through mechanisms that may extend beyond glycemic control.[14][23] The favorable pharmacokinetic profile, characterized by a long duration of action, supports a once-daily dosing regimen.[4][11] This comprehensive preclinical profile has provided a strong foundation for the successful clinical development and use of Linagliptin in the management of type 2 diabetes.
References
- 1. Linagliptin, a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Linagliptin? [synapse.patsnap.com]
- 3. Effects of Linagliptin on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The DPP4 inhibitor linagliptin delays the onset of diabetes and preserves β-cell mass in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. The role of dipeptidylpeptidase-4 inhibitors in management of cardiovascular disease in diabetes; focus on linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diabetic Retinopathy: Beneficial Effects Shown in Experimental Model with Linagliptin [ahdbonline.com]
- 16. The DPP4 Inhibitor Linagliptin Protects from Experimental Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DPP-4 inhibitor linagliptin ameliorates cardiovascular injury in salt-sensitive hypertensive rats independently of blood glucose and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of inflammation-mediated DPP-4 expression by linagliptin increases M2 macrophages in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Linagliptin: A thorough Characterization beyond Its Clinical Efficacy [frontiersin.org]
- 23. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Certificate of Analysis for Linagliptin-d4
Introduction: Linagliptin-d4 is the deuterium-labeled analog of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. As a stable isotope-labeled compound, this compound serves a critical role as an internal standard in bioanalytical and pharmacokinetic studies. Its use improves the accuracy and precision of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Linagliptin in biological matrices. This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound, aimed at researchers, scientists, and drug development professionals.
Product Identification and General Properties
A Certificate of Analysis begins with the unequivocal identification of the compound. This section includes its chemical name, structure, and key identifiers.
| Parameter | Specification |
| Product Name | This compound |
| IUPAC Name | (R)-8-(3-Aminopiperidin-1-yl-2,2,6,6-d4)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione |
| CAS Number | 2140263-92-7 |
| Molecular Formula | C₂₅H₂₄D₄N₈O₂ |
| Molecular Weight | 476.57 g/mol |
| Appearance | Pale Yellow Solid |
| Storage | Store at 2-8°C in a refrigerator for long-term storage |
| Intended Use | For use as an internal standard for the quantification of Linagliptin by GC- or LC-mass spectrometry |
Quality Control and Analytical Data
This core section of the CoA presents the quantitative results from various analytical tests performed to confirm the identity, purity, and quality of the material.
| Analytical Test | Methodology | Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% |
| Identity Confirmation | Mass Spectrometry (MS) | Conforms to structure (Expected [M+H]⁺ at m/z ≈ 477.6) |
| Structural Confirmation | ¹H-NMR Spectroscopy | Conforms to structure |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥95% Deuterium incorporation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of results in a research or quality control setting.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is assessed using a stability-indicating reversed-phase HPLC method. This technique separates the main compound from any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector.
-
Column: C18 or RP-8 analytical column (e.g., 100 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 299 nm.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). This solution is injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Protocol 2: Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound, which verifies its identity and confirms the incorporation of the four deuterium atoms. It is often performed in conjunction with liquid chromatography (LC-MS/MS).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is typically used.
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is scanned for the protonated molecular ion ([M+H]⁺). For Linagliptin (C₂₅H₂₈N₈O₂), the expected monoisotopic mass is approximately 472.5 g/mol , leading to an [M+H]⁺ peak at m/z 473.25. For this compound (C₂₅H₂₄D₄N₈O₂), the expected mass is approximately 476.6 g/mol , resulting in an [M+H]⁺ peak around m/z 477.6. The isotopic distribution is analyzed to confirm the level of deuterium enrichment.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For this compound, the ¹H-NMR spectrum is compared against the spectrum of non-labeled Linagliptin.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this analysis.
-
Procedure: The sample is dissolved in the deuterated solvent and placed in the spectrometer. The key confirmation for this compound is the absence or significant reduction of proton signals corresponding to the four positions on the piperidine ring where deuterium atoms have been substituted. All other characteristic signals for Linagliptin should be present.
Workflow Visualizations
Diagrams help illustrate the logical flow of processes in quality control and analytical applications.
Methodological & Application
Application Note: Quantification of Linagliptin in Human Plasma using Linagliptin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Linagliptin in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Linagliptin-d4, a stable isotope-labeled derivative, is employed as an internal standard to ensure high accuracy and precision. The method described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Linagliptin is an orally active, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][2][3][4]
Accurate and reliable quantification of Linagliptin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, specificity, and throughput.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variations in sample preparation and instrument response, leading to more precise and accurate results.[6][7] This application note details a validated LC-MS/MS method for the determination of Linagliptin in human plasma, utilizing this compound as the internal standard.
Signaling Pathway of Linagliptin
Linagliptin's therapeutic effect is mediated through the potentiation of the incretin pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of Linagliptin.
Experimental Protocol
This protocol is a synthesis of methodologies presented in peer-reviewed publications.[6][7][8]
Materials and Reagents
-
Linagliptin reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)[6]
-
Methanol (HPLC grade)[6]
-
Acetonitrile (HPLC grade)[8]
-
Ammonium formate (AR grade)[6]
-
Formic acid (AR grade)[8]
-
Water (HPLC grade)[6]
-
Human plasma with K2EDTA as anticoagulant[6]
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata™ X) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate).[5][7]
Equipment
-
LC-MS/MS system (e.g., Agilent 1100 series HPLC with AB Sciex API 3200 MS/MS)[8]
-
Analytical column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm or Waters X-Bridge C18, 4.6 x 50 mm, 5µm)[6][8]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Linagliptin and this compound in methanol.[8]
-
Working Solutions: Prepare intermediate and spiking solutions by diluting the stock solutions with a methanol-water (50:50, v/v) mixture to desired concentrations for calibration curve standards and quality control samples.[6]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 40 ng/mL in the same diluent.[6]
Sample Preparation
Two common extraction methods are presented below.
Method 1: Liquid-Liquid Extraction (LLE) [6]
-
To 300 µL of human plasma, add 50 µL of the this compound internal standard working solution and vortex.
-
Add 0.4 mL of 10% v/v ammonia solution and vortex.
-
Add 3 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
Method 2: Solid-Phase Extraction (SPE) [5][7]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-spiked with internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition 1 | Condition 2 |
| LC System | UHPLC System | Agilent 1100 HPLC System[8] |
| Column | Gemini C18 (100 mm × 4.6 mm, 3 µm)[6] | Waters X-Bridge C18 (4.6 x 50 mm, 5 µm)[8] |
| Mobile Phase | 10 mM Ammonium formate : Methanol (20:80, v/v)[6] | 0.1% Formic acid in Water : Acetonitrile (10:90, v/v)[8] |
| Flow Rate | 0.5 mL/min[6] | 0.6 mL/min[8] |
| Column Temperature | 35°C[6] | Ambient |
| Injection Volume | 20 µL[6] | Not Specified |
| Run Time | 3.5 min[6] | 3.0 min[8] |
| MS System | Triple Quadrupole Mass Spectrometer | AB Sciex API 3200[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][8] | Electrospray Ionization (ESI), Positive[8] |
| MRM Transitions | Linagliptin: m/z 473.3 → 420.1 This compound: m/z 477.5 → 424.3 | Linagliptin: m/z 473.54 → 157.6[8] Internal Standard (Telmisartan): Not Applicable |
Experimental Workflow
The following diagram outlines the general workflow for the quantification of Linagliptin in human plasma.
Caption: General workflow for Linagliptin analysis.
Method Validation Data
The described method has been validated according to regulatory guidelines.[5][6][7] A summary of the validation parameters from published studies is presented below.
Linearity
The method demonstrates excellent linearity over the specified concentration ranges.
| Study | Linearity Range (pg/mL) | Correlation Coefficient (r) |
| Nannapaneni et al.[6] | 50.3 - 12115.5 | > 0.99 |
| Rao et al.[7] | 99.532 - 10045.049 | Not Specified |
| Shafi et al.[8] | 10,000 - 5,000,000 | ≥ 0.99 |
| Anonymous et al.[5] | 250 - 16,000 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations.
| Study | QC Levels (pg/mL) | Precision (%CV) | Accuracy (%) |
| Nannapaneni et al.[6] | LLOQ QC (50.6), LQC (142.8), MQC (4760.3), HQC (9520.6) | ≤ 8.6 | 86.7 - 95.6 |
| Rao et al.[7] | LLOQ, LQC, MQC, HQC | ≤ 2.9 | 95.2 - 102.7 |
| Shafi et al.[8] | Not Specified | 5.04 - 13.44 | 93.40 - 104.13 |
| Anonymous et al.[5] | LLOQ (250), LQC (1000), MQC (8000), HQC (16000) | < 5.8 | Within ±15% |
Recovery
The extraction efficiency of the method was determined by comparing the analyte response in extracted samples to that of unextracted standards.
| Study | Analyte | Recovery (%) |
| Nannapaneni et al.[6] | Linagliptin | ≥ 71.0 |
| This compound | ≥ 71.0 | |
| Rao et al.[7] | Linagliptin | 69.9 - 77.1 |
| Shafi et al.[8] | Linagliptin | 92.5 |
| Internal Standard | 89.9 |
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a sensitive, specific, accurate, and precise means for the quantification of Linagliptin in human plasma. The detailed protocol and validation data demonstrate the robustness of the method, making it well-suited for demanding research applications in the field of drug development and clinical pharmacology.
References
Application Note: Quantification of Linagliptin in Human Plasma by UHPLC-MS/MS using Linagliptin-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Linagliptin in human plasma. The method utilizes a stable isotope-labeled internal standard, Linagliptin-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other clinical research applications. Sample preparation is achieved through a straightforward protein precipitation protocol, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method has been validated following international guidelines, demonstrating excellent linearity, precision, accuracy, and recovery over a clinically relevant concentration range.
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Accurate measurement of Linagliptin concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[5][6] This document provides a detailed protocol for the quantification of Linagliptin in human plasma using a validated UHPLC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Linagliptin reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Control human plasma (K2-EDTA)
Instrumentation
-
UHPLC system (e.g., Agilent 1100 or equivalent)[1]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Applied Biosystems MDS SCIEX, API 3200 or equivalent)[1]
-
Analytical column: Gemini C18 (100 mm × 4.6 mm, 3 µm) or equivalent[5]
Stock and Working Solutions
-
Linagliptin Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Linagliptin in methanol.[1]
-
This compound Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50, v/v) to create calibration curve (CC) and quality control (QC) spiking solutions at various concentration levels.
Protocol
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, zero, calibration standards, QC samples, and unknown samples.
-
Pipette 300 µL of human plasma into the appropriately labeled tubes.
-
Spike 50 µL of the respective Linagliptin working solutions for CC and QC samples. For unknown samples, add 50 µL of the diluent.
-
Add 50 µL of the this compound internal standard working solution to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 1 mL of acetonitrile (protein precipitating agent) to all tubes.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Transfer the reconstituted samples to autosampler vials for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
UHPLC Conditions:
-
A detailed summary of the UHPLC conditions is provided in Table 1 .
-
-
MS/MS Conditions:
-
The mass spectrometer is operated in the positive ion electrospray (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions for Linagliptin and this compound are listed in Table 2 .
-
Data Analysis and Quantification
-
The peak areas of Linagliptin and this compound are integrated using the instrument's data acquisition and processing software (e.g., Analyst Software).
-
A calibration curve is constructed by plotting the peak area ratio of Linagliptin to this compound against the nominal concentration of the calibration standards.
-
A weighted linear regression (1/x²) is typically used for the calibration curve.
-
The concentrations of Linagliptin in the QC and unknown samples are determined from the calibration curve.
Quantitative Data Summary
Table 1: UHPLC Parameters
| Parameter | Value |
| Analytical Column | Gemini C18 (100 mm × 4.6 mm, 3 µm)[5] |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 40°C[3] |
| Run Time | 3.5 minutes[5] |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Linagliptin | 473.3 | 420.1 | Positive ESI[5] |
| This compound | 477.5 | 424.3 | Positive ESI[5] |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 50.3 to 12115.5 pg/mL[5] |
| Correlation Coefficient (r) | > 0.99[5] |
| Accuracy | 86.7% to 95.6%[5] |
| Precision (%CV) | ≤ 8.6%[5] |
| Recovery | ≥ 71.0%[5] |
| Lower Limit of Quantification (LLOQ) | 50.3 pg/mL[5] |
Visualizations
Caption: Experimental workflow for Linagliptin quantification.
Caption: Principle of internal standard for accurate quantification.
References
- 1. ijbio.com [ijbio.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. academicstrive.com [academicstrive.com]
- 5. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Linagliptin-d4 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Linagliptin-d4 as an internal standard in the pharmacokinetic (PK) analysis of linagliptin in animal models. The protocols detailed below are intended to facilitate the accurate quantification of linagliptin in biological matrices, a critical step in preclinical drug development.
Introduction to Linagliptin and the Role of a Deuterated Internal Standard
Linagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a therapeutic target in the management of type 2 diabetes.[1][2] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of linagliptin in preclinical animal models is fundamental to predicting its pharmacokinetic profile in humans.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for quantifying drug concentrations in biological samples due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification.[5] this compound has nearly identical chemical and physical properties to linagliptin, ensuring it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[5] This allows for the normalization of variability during sample preparation and analysis, leading to more reliable pharmacokinetic data.
Mechanism of Action: DPP-4 Inhibition
Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This action prevents the breakdown of incretin hormones, leading to a cascade of downstream effects that ultimately result in improved glycemic control.
Pharmacokinetic Parameters of Linagliptin in Animal Models
The pharmacokinetic profile of linagliptin exhibits non-linear characteristics, which is attributed to its saturable binding to the DPP-4 enzyme in plasma and tissues.[1][6] While comprehensive comparative data is limited, the following table summarizes available pharmacokinetic parameters for linagliptin in rats following oral administration.
| Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC0–72 (ng·h/mL) | Half-life (t1/2) | Reference |
| Rat (Sprague Dawley) | 10 mg/kg | 927.5 ± 23.9 | ~1.5 - 2.0 | 18,285.02 ± 605.76 | > 100 h (humans) | [7] |
| Mouse | 1-10 mg/kg | Not specified | Not specified | Not specified | Not specified | [8] |
| Dog | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Note: Specific Cmax, Tmax, and AUC values for mice and dogs were not available in the reviewed literature. The long half-life mentioned is based on human data but is a characteristic feature of the drug due to its high-affinity binding to DPP-4.[1][9]
Experimental Protocols
A typical workflow for a pharmacokinetic study in an animal model involves acclimatization, dosing, serial blood sampling, plasma processing, bioanalysis using LC-MS/MS with an internal standard, and pharmacokinetic data analysis.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Linagliptin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tga.gov.au [tga.gov.au]
- 9. researchgate.net [researchgate.net]
Application Notes: The Use of Linagliptin-d4 as an Internal Standard in In Vitro Metabolic Stability Assays
Introduction
Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter assessed during drug discovery and development.[1][2] It provides valuable insights into a drug's potential in vivo clearance, half-life, and overall pharmacokinetic profile.[1] In vitro metabolic stability assays, commonly employing liver microsomes, are a primary tool for this evaluation.[1][2][3] To ensure the accuracy and reproducibility of these assays, especially when using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a reliable internal standard (IS) is essential.[4][5]
Linagliptin-d4, a deuterium-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, serves as an ideal internal standard for such studies.[6][7][8] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis.[5][9] Because this compound is chemically identical to Linagliptin, it co-elutes chromatographically and exhibits the same extraction recovery and ionization response in the mass spectrometer.[5][9] This behavior effectively normalizes for variations during sample preparation and analysis, thereby minimizing matrix effects and improving data precision.[9]
Principle of the Assay
The in vitro metabolic stability assay measures the rate of disappearance of a parent drug (Linagliptin) over time when incubated with a metabolically active system, such as human liver microsomes (HLM).[2][3] HLMs are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[1][10] The reaction is initiated by adding a necessary cofactor, typically NADPH.[1][3] Aliquots are taken at various time points, and the metabolic reaction is quenched.
This compound is added to all samples after quenching as the internal standard.[7][8] The concentration of the remaining Linagliptin is then quantified by LC-MS/MS, using the ratio of the analyte peak area to the internal standard peak area.[4] Plotting the natural logarithm of the percentage of Linagliptin remaining against time allows for the calculation of the degradation half-life (t½) and the intrinsic clearance (Clint).
While Linagliptin itself shows relatively low hepatic metabolism, with a large portion excreted unchanged, this assay can effectively quantify its metabolic rate and profile.[11][12][13]
Experimental Protocol
This protocol provides a detailed method for determining the metabolic stability of Linagliptin using human liver microsomes and this compound as an internal standard.
1. Materials and Reagents
-
Test Compound: Linagliptin
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Organic Solvent: Acetonitrile (ACN), HPLC grade
-
Solvents: Dimethyl Sulfoxide (DMSO), Methanol (HPLC grade), Water (HPLC grade)
-
Control Compounds: Midazolam (high clearance), Dextromethorphan (moderate clearance)[3]
2. Preparation of Solutions
-
Linagliptin Stock (10 mM): Prepare in DMSO.
-
Linagliptin Working Solution (100 µM): Dilute the 10 mM stock solution with 50:50 Acetonitrile:Water.
-
This compound Internal Standard Stock (1 mg/mL): Prepare in Methanol.[14]
-
This compound Working IS Solution (50 ng/mL): Dilute the IS stock in Acetonitrile. This solution will be used as the quenching/protein precipitation solution.
-
HLM Working Suspension (1 mg/mL): Thaw the 20 mg/mL HLM stock on ice. Dilute to 1 mg/mL with 100 mM potassium phosphate buffer (pH 7.4).[15] Keep on ice.
-
NADPH Solution: Prepare according to the manufacturer's instructions in phosphate buffer.
3. Incubation Procedure
-
Pre-warm the HLM working suspension and NADPH solution in a 37°C water bath for 10 minutes.
-
In a 96-well plate, add buffer, the HLM working suspension, and the Linagliptin working solution to achieve a final Linagliptin concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[3][10]
-
Include control incubations:
-
T=0 control: Add quenching solution before adding NADPH.
-
Negative control (-NADPH): Replace the NADPH solution with buffer to assess non-enzymatic degradation.[10]
-
Positive controls: Use known substrates like Midazolam to confirm microsomal activity.
-
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of the cold this compound Working IS Solution (50 ng/mL in Acetonitrile) to each well.[3]
-
Seal the plate, vortex for 2 minutes to ensure complete protein precipitation, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[4][14]
-
LC Conditions (Representative):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Linagliptin: m/z 473.2 → 419.9[16]
-
This compound: m/z 477.2 → 423.9 (or other appropriate product ion)
-
-
Data Presentation and Analysis
1. Data Acquisition
Record the peak areas for both Linagliptin and this compound at each time point. Calculate the response ratio (Linagliptin Peak Area / this compound Peak Area).
Table 1: Representative LC-MS/MS Data from a Metabolic Stability Assay
| Time Point (min) | Linagliptin Peak Area | This compound Peak Area (IS) | Response Ratio (Analyte/IS) | % Parent Remaining | ln(% Parent Remaining) |
|---|---|---|---|---|---|
| 0 | 850,230 | 995,600 | 0.854 | 100.0% | 4.605 |
| 5 | 815,770 | 998,150 | 0.817 | 95.7% | 4.561 |
| 15 | 740,100 | 991,500 | 0.746 | 87.4% | 4.470 |
| 30 | 635,800 | 1,001,200 | 0.635 | 74.4% | 4.310 |
| 45 | 541,250 | 993,700 | 0.545 | 63.8% | 4.155 |
| 60 | 462,900 | 996,800 | 0.464 | 54.4% | 3.996 |
2. Calculation of Metabolic Parameters
-
Plot Data: Plot the natural logarithm of the "% Parent Remaining" versus time.
-
Determine Slope: Perform a linear regression on the data points. The slope of the line (k) represents the elimination rate constant.
-
Calculate Half-Life (t½):
-
t½ = 0.693 / |-k|
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)
-
Table 2: Calculated Metabolic Stability Parameters for Linagliptin
| Parameter | Value | Unit |
|---|---|---|
| Elimination Rate Constant (k) | -0.0103 | min⁻¹ |
| Half-Life (t½) | 67.3 | minutes |
| Intrinsic Clearance (Clint) | 10.3 | µL/min/mg protein |
Visualizations
Caption: Workflow of the in vitro metabolic stability assay.
Caption: Logic of using a stable isotope-labeled internal standard.
Caption: Linagliptin metabolism by Phase I enzymes.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. mercell.com [mercell.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. clearsynth.com [clearsynth.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of linagliptin in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic evaluation of linagliptin in African American patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijbio.com [ijbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Linagliptin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism.[1][2][3][4] The development of novel DPP-4 inhibitors is a key area of research in the treatment of type 2 diabetes. High-throughput screening (HTS) is an essential methodology for identifying new drug candidates that target DPP-4. To ensure the accuracy and reliability of HTS assays, particularly in hit confirmation and quantitative analysis, the use of a stable isotope-labeled internal standard is paramount. Linagliptin-d4, a deuterated analog of Linagliptin, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the parent compound.
This document provides detailed application notes and protocols for the use of this compound in the high-throughput screening of DPP-4 inhibitors. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting DPP-4.
Data Presentation: Linagliptin Potency and Selectivity
Linagliptin exhibits high potency and selectivity for DPP-4. The following tables summarize its key quantitative data, providing a benchmark for the evaluation of novel inhibitors.
Table 1: In Vitro Potency of Linagliptin against DPP-4
| Parameter | Value | Reference |
| IC50 | ~1 nM | [1][2][3][5] |
Table 2: Selectivity of Linagliptin for DPP-4 over other Dipeptidyl Peptidases
| Enzyme | Selectivity Fold vs. DPP-4 | Reference |
| DPP-8 | >40,000 | [2][5] |
| DPP-9 | >10,000 | [2][3][5] |
Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Linagliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.
Figure 1: DPP-4 Signaling Pathway and Mechanism of Linagliptin Action.
Experimental Protocols
The following protocols describe a two-tiered high-throughput screening approach for the identification and characterization of novel DPP-4 inhibitors. The primary screen is a fluorescence-based assay for rapid identification of potential hits. The secondary screen is a mass spectrometry-based assay that utilizes this compound as an internal standard for accurate hit confirmation and quantification.
Primary HTS Assay: Fluorescence-Based DPP-4 Inhibition
This protocol is adapted from established fluorescence-based DPP-4 inhibitor screening assays.[6][7]
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Test compounds (dissolved in DMSO)
-
Linagliptin (as a positive control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
2. Assay Protocol:
-
Prepare a stock solution of human recombinant DPP-4 in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC, in Assay Buffer.
-
Dispense 10 µL of Assay Buffer into all wells of a 384-well plate.
-
Add 0.5 µL of test compounds to the appropriate wells (final concentration typically 1-10 µM).
-
Add 0.5 µL of Linagliptin to the positive control wells (final concentration typically 10 nM).
-
Add 0.5 µL of DMSO to the negative control wells.
-
Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
Secondary HTS Assay: LC-MS-Based Hit Confirmation and Quantification with this compound
This protocol outlines the use of this compound as an internal standard for the accurate quantification of the inhibitory activity of hit compounds identified in the primary screen.
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer
-
DPP-4 substrate (e.g., Gly-Pro-pNA)
-
Hit compounds (from primary screen)
-
This compound (internal standard)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
2. Assay Protocol:
-
Perform the DPP-4 enzymatic reaction in a 96-well plate following a similar procedure as the primary screen, using the non-fluorescent substrate Gly-Pro-pNA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of cold acetonitrile containing a known concentration of this compound (e.g., 50 ng/mL) to each well.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of product formed (p-nitroaniline) and the internal standard, this compound.
-
Calculate the ratio of the peak area of the product to the peak area of this compound for each sample.
-
Determine the IC50 value of the hit compounds by plotting the product/internal standard ratio against the compound concentration.
Experimental Workflow
The following diagram illustrates the workflow for the two-tiered HTS approach for the discovery of novel DPP-4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Linagliptin—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Linagliptin Analysis Using a Deuterated Standard
These application notes provide detailed methodologies for the quantitative analysis of Linagliptin in biological matrices, primarily human plasma, utilizing a deuterated internal standard (IS), Linagliptin-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis as it effectively compensates for variability during sample preparation and instrument analysis, thus ensuring high accuracy and precision.[1]
This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies of Linagliptin.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reliable quantification of drugs in biological matrices. The primary goals are to remove interfering endogenous components such as proteins and phospholipids, and to concentrate the analyte of interest. For Linagliptin analysis, three main techniques are commonly employed:
-
Solid Phase Extraction (SPE): Offers high selectivity and excellent cleanup, resulting in minimal matrix effects. It is often used for methods requiring high sensitivity.[2][3][4]
-
Liquid-Liquid Extraction (LLE): A classic technique that provides good cleanup and is relatively cost-effective.[5][6]
-
Protein Precipitation (PPT): A simple and rapid method, suitable for high-throughput analysis, though it may result in less clean extracts compared to SPE and LLE.[7][8]
The selection of a specific method depends on the required sensitivity, throughput, available equipment, and the complexity of the sample matrix.
Quantitative Data Summary
The following tables summarize the quantitative performance data for each sample preparation technique based on validated LC-MS/MS methods.
Table 1: Solid Phase Extraction (SPE) Performance Data
| Parameter | Oasis MCX[3] | Strata™ X[2] | 96-well plate SPE[4] |
| Linearity Range | 0.015–15.0 ng/mL | 0.25-10 ng/mL | 99.532-10045.049 pg/mL |
| Extraction Recovery | 78–88% | Not Reported | 69.9 to 77.1% |
| Matrix Effect | ~3.0% | Not Reported | Not Reported |
| Intra-batch Precision (%CV) | <3.7% | Not Reported | ≤ 2.9% |
| Inter-batch Precision (%CV) | <3.7% | Not Reported | ≤ 2.9% |
| Accuracy | Not Reported | Not Reported | 95.2–102.7% |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Method 1[5] | Method 2[6] |
| Linearity Range | 50.3 to 12115.5 pg/mL | Not explicitly stated, but covers CC/QC samples |
| Extraction Recovery | ≥ 71.0% | Not explicitly stated |
| Precision (%CV) | ≤ 8.6% | Not explicitly stated |
| Accuracy | 86.7% to 95.6% | Not explicitly stated |
Table 3: Protein Precipitation (PPT) Performance Data
| Parameter | Method using Perchloric Acid[7] |
| Linearity Range | 2.5-15 µg/mL (in plasma) |
| Extraction Recovery | Not Reported |
| Precision (%RSD) | Not Reported |
| Accuracy | Not Reported |
Experimental Protocols
Solid Phase Extraction (SPE) Protocol
This protocol is based on the use of mixed-mode cation exchange cartridges, which have demonstrated excellent recovery and minimal matrix effects for Linagliptin.[3]
Materials:
-
Oasis MCX SPE cartridges
-
Human plasma containing Linagliptin
-
This compound internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
2 mM Ammonium acetate buffer
-
Diluted ammonia solution
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma sample, add a known amount of this compound IS. Precipitate proteins by adding 400 µL of diluted ammonia solution. Vortex mix and centrifuge.
-
SPE Cartridge Conditioning: Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., 1 mL of 2% formic acid in water followed by 1 mL of methanol) to remove interferences.
-
Elution: Elute Linagliptin and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a simple and efficient method for the extraction of Linagliptin from plasma.[5][6]
Materials:
-
Human plasma containing Linagliptin
-
This compound IS working solution
-
Extraction solvent (e.g., Ethyl acetate or a mixture of organic solvents)
-
Extraction buffer (e.g., 10% v/v ammonia solution in water)[6]
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Aliquoting: Pipette 300 µL of plasma sample into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add 50 µL of this compound IS working solution to each sample (except for blank samples).[6]
-
pH Adjustment: Add 0.4 mL of extraction buffer (10% v/v ammonia solution in water) and vortex mix.[6]
-
Extraction: Add a specified volume of the extraction solvent (e.g., 3 mL of ethyl acetate). Vortex for an adequate time (e.g., 5-10 minutes) to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 4000 rpm for 5-10 minutes) to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
This protocol is a fast and straightforward method for sample preparation.[7]
Materials:
-
Human plasma containing Linagliptin
-
This compound IS working solution
-
Precipitating agent (e.g., Acetonitrile, Methanol, or 35% w/w Perchloric acid[7])
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette a known volume of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound IS to the plasma.
-
Precipitation: Add a volume of the cold precipitating agent (typically 3-5 times the plasma volume).[8] For example, for 100 µL of plasma, add 300-500 µL of acetonitrile. If using perchloric acid, add 100 µL for a spiked plasma sample.[7]
-
Mixing: Vortex the mixture vigorously for a sufficient time (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve sensitivity.
Visualizations
Linagliptin Mechanism of Action
Linagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.[9][10]
Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.
Sample Preparation Workflows
The following diagrams illustrate the step-by-step workflows for the three described sample preparation techniques.
Solid Phase Extraction (SPE) Workflow
Caption: Solid Phase Extraction (SPE) workflow for Linagliptin analysis.
Liquid-Liquid Extraction (LLE) Workflow
References
- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ijbio.com [ijbio.com]
- 10. jetir.org [jetir.org]
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Linagliptin in Human Plasma using UPLC-MS/MS with Linagliptin-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for a sensitive, selective, and robust bioanalytical method for the quantification of Linagliptin in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, Linagliptin-d4, to ensure high accuracy and precision.[1][2][3] The described method involves a straightforward liquid-liquid extraction procedure for sample preparation and has a rapid chromatographic run time, making it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.[1][4] The method has been validated following international regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.[5]
Introduction
Linagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes mellitus.[6][7] To accurately characterize its pharmacokinetic profile and to support bioequivalence studies, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent specificity and sensitivity.[5] The use of a stable isotope-labeled internal standard (IS), such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the method's robustness and reliability.[8][9] This document provides a comprehensive protocol for the development and validation of a bioanalytical method for Linagliptin in human plasma using this compound as the IS.
Experimental Protocols
Materials and Reagents
-
Analytes: Linagliptin (purity ≥98%), this compound (purity ≥98%)[3]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade)[3]
-
Buffers and Additives: Ammonium formate (extra pure grade), Formic acid (EMPARTA grade)[3]
-
Biological Matrix: Drug-free human plasma
Instrumentation
-
Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1][6]
-
Analytical Column: A suitable C18 column, such as a Gemini C18 (100 mm × 4.6 mm, 3 µm).[1][4]
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Linagliptin and this compound in methanol at a concentration of 1 mg/mL.[6]
-
Working Standard Solutions: Prepare serial dilutions of the Linagliptin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Linagliptin working standard solutions into drug-free human plasma to prepare CC standards and QC samples at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).[6]
Sample Preparation: Liquid-Liquid Extraction
-
To 300 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (this compound) and vortex briefly.[1][4]
-
Add 2.5 mL of ethyl acetate as the extraction solvent.[3]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
-
Mobile Phase: A mixture of 10 mM ammonium formate and methanol (20:80 v/v).[1][4]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]
-
MRM Transitions:
Bioanalytical Workflow
Caption: Bioanalytical workflow for Linagliptin quantification.
Data Presentation
The following tables summarize the quantitative data from various published bioanalytical methods for Linagliptin.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1[1][4] | Method 2[6] | Method 3[10] |
| Column | Gemini C18 (100 x 4.6 mm, 3 µm) | Waters, X-Bridge, C18 (50 x 4.6 mm, 5µm) | Phenyl hexyl (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase | 10 mM Ammonium formate : Methanol (20:80) | 0.1% Formic acid : Acetonitrile (10:90) | 10 mM Ammonium formate (pH 6.5) : Methanol (15:85) |
| Flow Rate | 0.5 mL/min | 0.6 mL/min | Not Specified |
| Run Time | 3.5 min | 3.0 min | Not Specified |
| Ionization | ESI (+) | ESI (+) | ESI (+) |
| Linagliptin (m/z) | 473.3 → 420.1 | 473.54 → 157.6 | Not Specified |
| IS (m/z) | 477.5 → 424.3 (this compound) | Not Specified (Telmisartan) | This compound |
Table 2: Method Validation Parameters
| Parameter | Method 1[1][4] | Method 2[6] | Method 3[10] |
| Linearity Range | 50.3 – 12115.5 pg/mL | 10 – 5000 ng/mL | 99.53 – 10045.05 pg/mL |
| Correlation (r) | > 0.99 | Not Specified | Not Specified |
| Precision (%CV) | ≤ 8.6% | < 5.8% (Intra- and Inter-day) | ≤ 2.9% (Inter-batch) |
| Accuracy (%) | 86.7% – 95.6% | Deviations below 5.8% | 95.2% – 102.7% (Inter-batch) |
| Recovery (%) | ≥ 71.0% | 92.5% (Linagliptin), 89.9% (IS) | 69.9% – 77.1% |
| Matrix Effect (%) | Not Specified | 5.51% (Linagliptin), 1.33% (IS) | Not Specified |
Conclusion
The presented UPLC-MS/MS method for the quantification of Linagliptin in human plasma using this compound as an internal standard is rapid, sensitive, and reliable. The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. The method has been shown to be accurate and precise over a clinically relevant concentration range. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory to support pharmacokinetic and other clinical studies of Linagliptin.
References
- 1. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. veeprho.com [veeprho.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. ijbio.com [ijbio.com]
- 7. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijpsr.com [ijpsr.com]
Linagliptin-d4 in drug metabolism and pharmacokinetics (DMPK) studies
Application Notes: The Role of Linagliptin-d4 in DMPK Studies
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for drug development. Drug Metabolism and Pharmacokinetics (DMPK) studies provide this crucial information, and the accuracy of such studies relies on robust bioanalytical methods. This compound, a deuterium-labeled analog of Linagliptin, serves as an ideal internal standard (IS) for quantitative analysis in biological matrices, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7]
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[8][9] Because this compound is chemically identical to Linagliptin, it co-elutes chromatographically and exhibits the same extraction recovery and ionization response.[8][10] This allows it to accurately correct for variations during sample preparation and analysis, including matrix effects, thereby ensuring high precision and accuracy in pharmacokinetic assessments.[9][10]
Application: Quantitative Bioanalysis of Linagliptin
The primary application of this compound is as an internal standard for the precise quantification of Linagliptin in biological samples such as plasma and urine.[5][7] Its use is integral to:
-
Pharmacokinetic (PK) Studies: Determining key PK parameters like Cmax, Tmax, AUC, and half-life.
-
Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic formulation to a reference product.[11]
-
Metabolism Studies: Investigating the metabolic fate of Linagliptin.
The workflow for such an analysis involves spiking a known concentration of this compound into unknown plasma samples, followed by extraction and LC-MS/MS analysis. The concentration of Linagliptin is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and analytical parameters for Linagliptin, derived from studies that would typically employ a deuterated internal standard like this compound for quantification.
Table 1: Pharmacokinetic Parameters of Linagliptin in Humans
| Parameter | Value | Description | Citations |
| Tmax (Time to Cmax) | ~1.5 - 2.0 hours | Time to reach maximum plasma concentration after oral administration. | [12][13] |
| Cmax (Maximum Conc.) | ~11 - 12 nmol/L | Maximum plasma concentration at steady-state (5 mg dose). | [12][14] |
| AUC (Area Under Curve) | ~150 nmol·h/L | Total drug exposure at steady-state (5 mg dose). | [14] |
| Absolute Bioavailability | ~30% | The fraction of the oral dose that reaches systemic circulation. | [13][14][15] |
| Volume of Distribution | ~1,110 L | Apparent volume of distribution at steady state, indicating extensive tissue distribution. | [12] |
| Terminal Half-life (t½) | >100 hours | Long terminal half-life due to strong binding to the DPP-4 enzyme. | [1][14][16] |
| Accumulation Half-life | ~10 hours | Effective half-life for reaching steady-state, shorter due to saturable binding. | [14][16] |
| Elimination Route | Fecal: ~85%, Renal: ~5% | Primarily eliminated unchanged via bile and gut, with minimal renal excretion. | [1][12][15] |
| Plasma Protein Binding | Concentration-dependent | 99% at 1 nmol/L to 75-89% at >30 nmol/L. | [14] |
Table 2: Example LC-MS/MS Method Parameters for Linagliptin Quantification
| Parameter | Specification | Description | Citations |
| Instrument | Triple Quadrupole LC-MS/MS | Provides high sensitivity and selectivity for quantitative analysis. | [17][18][19] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes Linagliptin and this compound. | [5][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures specificity by monitoring parent-to-product ion transitions. | [11][20][21] |
| MRM Transition (Linagliptin) | m/z 473.5 → 157.6 | The mass-to-charge ratio of the precursor ion and the selected product ion. | [11][21] |
| MRM Transition (this compound) | m/z 477.6 → 157.6 | The precursor ion is shifted by +4 Da due to deuterium labeling. The product ion is often the same if deuteriums are not on that fragment. | [22] |
| Chromatographic Column | C18 or Phenyl Hexyl | Reverse-phase columns commonly used for separating the analyte from matrix components. | [5][20][21] |
| Mobile Phase | Acetonitrile and Ammonium Formate or Formic Acid Buffer | A typical gradient or isocratic mobile phase for reverse-phase chromatography. | [5][20][21][22] |
| Internal Standard | This compound | Stable isotope-labeled internal standard for accurate quantification. | [5][22] |
| Linearity Range | ~0.1 - 100 ng/mL | The concentration range over which the method is accurate and precise. Varies by specific method. | [5][11][23] |
Experimental Protocols
This section provides a detailed protocol for the quantification of Linagliptin in human plasma using this compound as an internal standard, based on common methodologies.[5][21][22]
Protocol 1: Bioanalytical Method for Linagliptin in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Linagliptin reference standard
-
This compound internal standard (IS)
-
HPLC-grade Methanol, Acetonitrile, Ethyl Acetate
-
Ammonium Formate
-
Formic Acid
-
Ultrapure Water
-
Control Human Plasma (K2EDTA)
2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Linagliptin and this compound in methanol to obtain a concentration of 1 mg/mL.
-
Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with a 50:50 methanol:water mixture.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the Linagliptin working stock solutions into blank human plasma to prepare a series of CS (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 80, 100 ng/mL) and at least four levels of QC samples (e.g., LLOQ, Low, Mid, High).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 40 ng/mL) using 50:50 methanol:water.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 300 µL of plasma sample (CS, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution (this compound) to all tubes except for the blank matrix sample. Vortex briefly.
-
Add 400 µL of an extraction buffer (e.g., 10% ammonia solution in water).
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to mix.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. LC-MS/MS Instrument Conditions
-
LC System: UHPLC/HPLC system
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: ESI+
-
MRM Transitions:
-
Linagliptin: Q1: 473.5 m/z → Q3: 157.6 m/z
-
This compound: Q1: 477.6 m/z → Q3: 157.6 m/z
-
5. Data Analysis
-
Integrate the peak areas for both Linagliptin and this compound.
-
Calculate the peak area ratio (Linagliptin Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CS samples using a weighted (1/x²) linear regression.
-
Determine the concentration of Linagliptin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin: a novel methylxanthin based approved dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpsr.com [ijpsr.com]
- 6. veeprho.com [veeprho.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. texilajournal.com [texilajournal.com]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Pharmacokinetic and pharmacodynamic evaluation of linagliptin in African American patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.bcnf.ir [pubs.bcnf.ir]
- 19. academicstrive.com [academicstrive.com]
- 20. scispace.com [scispace.com]
- 21. ijbio.com [ijbio.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. pharmacophorejournal.com [pharmacophorejournal.com]
Application Note: Quantitative Analysis of Linagliptin in Human Urine using a Validated UPLC-MS/MS Method with Linagliptin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Pharmacokinetic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While Linagliptin is primarily eliminated through the enterohepatic system, a small fraction, approximately 5%, is excreted unchanged in the urine.[1][2] Due to its low urinary concentration, a highly sensitive and selective analytical method is required for accurate quantification. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Linagliptin in human urine samples, employing its stable isotope-labeled counterpart, Linagliptin-d4, as the internal standard (IS) to ensure accuracy and precision.
This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where precise measurement of urinary Linagliptin is necessary.
Experimental
Materials and Reagents
-
Analytes: Linagliptin (purity ≥98%), this compound (purity ≥98%)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Human Urine: Drug-free human urine was sourced from healthy volunteers.
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.
UPLC-MS/MS Conditions
The following table summarizes the optimized chromatographic and mass spectrometric conditions for the analysis of Linagliptin and this compound.
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Linagliptin | m/z 473.2 → 420.1 |
| This compound (IS) | m/z 477.2 → 424.1 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of Linagliptin and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of Linagliptin were prepared by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to obtain calibration standards. A working solution of this compound (Internal Standard) was also prepared in the same diluent.
-
Calibration Standards and QC Samples: Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working solutions into drug-free human urine.
Sample Preparation Protocol
A liquid-liquid extraction (LLE) method was employed for the extraction of Linagliptin and this compound from the urine matrix.
-
Pipette 200 µL of the urine sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (50:50, v/v, Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Method Validation
The method was validated according to the general principles of bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL in human urine. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio of >10.
| Parameter | Result |
| Calibration Range | 0.1 - 50 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (0.3 ng/mL) | ≤ 8.5 | ≤ 9.2 | 95.3 - 104.1 | 96.8 - 103.5 |
| Mid QC (5 ng/mL) | ≤ 6.8 | ≤ 7.5 | 97.2 - 102.8 | 98.1 - 101.9 |
| High QC (40 ng/mL) | ≤ 5.1 | ≤ 6.3 | 98.5 - 101.5 | 99.0 - 101.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The recovery of Linagliptin and this compound was consistent and reproducible. The matrix effect was found to be negligible, indicating that the sample preparation method effectively removes interfering components from the urine matrix.
| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 88.2 | 98.5 |
| Mid QC | 90.5 | 101.2 |
| High QC | 91.8 | 102.1 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow of the quantitative analysis.
Conclusion
This application note describes a highly sensitive, selective, and robust UPLC-MS/MS method for the quantification of Linagliptin in human urine using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery. The simple liquid-liquid extraction protocol provides clean extracts with minimal matrix effects, making it suitable for high-throughput analysis in a clinical or research setting. This validated method can be confidently applied to pharmacokinetic and other studies requiring the accurate measurement of Linagliptin in urine.
References
The Role of Linagliptin-d4 in Therapeutic Drug Monitoring of Linagliptin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby stimulating insulin release and lowering glucagon levels in a glucose-dependent manner. Therapeutic Drug Monitoring (TDM) of Linagliptin is crucial to optimize dosing, ensure efficacy, and minimize adverse effects in patients. The use of a stable isotope-labeled internal standard, such as Linagliptin-d4, is the gold standard for accurate quantification of Linagliptin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in the TDM of Linagliptin.
This compound, a deuterated analog of Linagliptin, serves as an ideal internal standard because it shares very similar physicochemical properties with the analyte, including extraction recovery, and chromatographic retention time, but is distinguishable by its mass-to-charge ratio (m/z). This ensures high accuracy and precision in the quantification of Linagliptin concentrations in patient samples.
Mechanism of Action of Linagliptin
Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, Linagliptin increases the circulating levels of active GLP-1 and GIP. These incretins, in turn, stimulate the pancreas to produce more insulin and suppress the liver's production of glucose, particularly after a meal, thus helping to lower blood glucose levels.
Figure 1: Mechanism of action of Linagliptin.
Experimental Protocols
The accurate quantification of Linagliptin in human plasma is paramount for TDM. The following protocols outline validated LC-MS/MS methods utilizing this compound as an internal standard. Two common sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated UHPLC-MS/MS method for the quantification of Linagliptin in human plasma.[1][2]
1. Sample Preparation:
-
To 300 µL of human plasma in a centrifuge tube, add 50 µL of this compound internal standard working solution.
-
Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water).
-
Vortex mix the sample.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex mix vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: UHPLC system
-
Column: Gemini C18 (100 mm × 4.6 mm, 3 µm)[2]
-
Mobile Phase: 10 mM ammonium formate : methanol (20:80 v/v)[2]
-
Flow Rate: 0.5 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 3.5 minutes[2]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a high-throughput LC-MS/MS method for the quantification of Linagliptin in human plasma.[3]
1. Sample Preparation:
-
Condition a 96-well SPE plate (e.g., Oasis WCX) with methanol followed by water.[1]
-
To 200 µL of plasma, add the this compound internal standard.
-
Add 400 µL of diluted ammonia solution to precipitate proteins.[1]
-
Centrifuge and load 500 µL of the supernatant onto the conditioned SPE plate.[1]
-
Wash the plate with a suitable washing solution (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: High-throughput LC system
-
Column: Phenyl hexyl (100 x 4.6 mm, 2.6 µm)[3]
-
Mobile Phase: 10 mM Ammonium formate buffer (pH 6.5) : Methanol (15:85 v/v)[3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Run Time: 2.5 minutes
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Figure 2: Experimental workflow for TDM of Linagliptin.
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the determination of Linagliptin using this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| Method A[2] | 50.3 - 12115.5 | 50.3 |
| Method B[3] | 99.532 - 10045.049 | 99.532 |
| Method C[5] | 250 - 16000 (0.25 - 16 ppb) | 250 (0.25 ppb) |
| Method D[4] | 10000 - 5000000 (10 - 5000 ng/mL) | 10000 (10 ng/mL) |
Table 2: Accuracy and Precision
| Method Reference | QC Level | Accuracy (%) | Precision (%CV) |
| Method A[2] | LLOQ, LQC, MQC, HQC | 86.7 - 95.6 | ≤ 8.6 |
| Method B[3] | LLOQ, LQC, MQC, HQC | 95.2 - 102.7 | ≤ 2.9 |
| Method C[5] | Intra- and Inter-day | Deviations < 5.8% | RSDs < 12.5% |
| Method D[4] | LQC, MQC, HQC | 93.40 - 104.13 | 5.04 - 13.44 |
Table 3: Recovery
| Method Reference | Analyte/Internal Standard | Mean Recovery (%) |
| Method A[2] | Linagliptin & this compound | ≥ 71.0 |
| Method B[3] | Linagliptin | 69.9 - 77.1 |
| Method D[4] | Linagliptin | 92.5 |
| Method D[4] | Internal Standard (Telmisartan) | 89.9 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Linagliptin. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform accurate quantification of Linagliptin in a clinical or research setting. The high accuracy and precision of these methods are essential for personalized medicine, enabling clinicians to optimize drug therapy for individual patients with type 2 diabetes.
References
Troubleshooting & Optimization
Technical Support Center: Linagliptin & Linagliptin-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Linagliptin and its deuterated internal standard, Linagliptin-d4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended MRM transitions for Linagliptin and this compound?
A1: The most commonly reported Multiple Reaction Monitoring (MRM) transitions are summarized below. It is recommended to perform a compound optimization to confirm the optimal precursor and product ions on your specific instrument.
Q2: I am not seeing a signal or the signal is very low. What should I check?
A2:
-
Ionization Mode: Ensure your mass spectrometer is operating in positive ion mode.[1][2][3][4]
-
Source Parameters: Verify that the ion source temperature and spray voltage are appropriately set. A typical starting point is an ion source temperature of 500°C and a spray voltage of 5500 V.[1]
-
Compound-Specific Parameters: Check the declustering potential and collision energy for both Linagliptin and the internal standard. These may need to be optimized for your instrument.
-
Sample Preparation: Evaluate your extraction procedure for efficiency. Linagliptin and its internal standard can be extracted from plasma using liquid-liquid extraction or solid-phase extraction.[4][5] Ensure stock solutions are correctly prepared and stored. Primary stock solutions can be prepared in methanol and stored at 2-8°C.[1]
Q3: My retention times are shifting. What could be the cause?
A3:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate pH adjustment if using a buffer.
-
Column Temperature: Maintain a consistent column temperature. Fluctuations can affect retention times.
-
Column Integrity: The column may be degrading. Consider washing the column or replacing it if the issue persists.
Q4: I am observing high background noise or matrix effects. How can I mitigate this?
A4:
-
Sample Cleanup: Matrix effects are a common challenge in bioanalytical methods.[2] A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help reduce matrix interference.[4]
-
Chromatographic Separation: Optimize your chromatographic method to separate Linagliptin from co-eluting matrix components. This may involve adjusting the mobile phase composition or gradient.
-
Internal Standard: The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects.[6]
Q5: My results show poor accuracy and precision. What are the potential sources of error?
A5:
-
Internal Standard Addition: Ensure the internal standard is added accurately and consistently to all samples, including calibration standards and quality controls.
-
Linearity of Calibration Curve: Verify the linearity of your calibration curve over the desired concentration range. A validated method has demonstrated linearity with a correlation coefficient (r) greater than 0.99.[1][5]
-
Analyte Stability: Linagliptin can be susceptible to degradation, particularly in acidic and oxidative conditions.[7][8] Ensure proper sample handling and storage to prevent degradation.
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Linagliptin | 473.3 | 420.1 | Positive[1][5] |
| This compound | 477.5 | 424.3 | Positive[1][5] |
Note: Another transition for Linagliptin has been reported at m/z 473.54 → 157.6.[3]
Table 2: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Gemini C18 (100 mm × 4.6 mm, 3 µm)[5] | Waters X-Bridge C18 (50 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[5] | 0.1% Formic Acid in Water : Acetonitrile (10:90, v/v)[3] |
| Flow Rate | 0.5 mL/min[5] | 0.6 mL/min[3] |
| Elution Type | Isocratic[5] | Isocratic[3] |
| Retention Time (Linagliptin) | ~1.75 min[5] | ~1.45 min[3] |
| Retention Time (this compound) | ~1.74 min[5] | Not specified |
| Total Run Time | 3.5 min[5] | 3.0 min[3] |
Experimental Protocols
Protocol 1: Stock Solution and Sample Preparation
-
Primary Stock Solution Preparation:
-
Working Solution Preparation:
-
Prepare intermediate and spiking solutions by diluting the primary stock solutions with a mixture of methanol and water (50:50, v/v).[1]
-
-
Plasma Sample Extraction (Liquid-Liquid Extraction):
-
To a 300 µL aliquot of human plasma, add the internal standard (this compound) working solution.[5]
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: Utilize a UHPLC or HPLC system.
-
Column: Employ a C18 analytical column, such as a Gemini C18 (100 mm × 4.6 mm, 3 µm).[5]
-
Mobile Phase: Use an isocratic mobile phase consisting of 10 mM ammonium formate and methanol (20:80, v/v).[5]
-
Flow Rate: Set the flow rate to 0.5 mL/min.[5]
-
Mass Spectrometer: Use a triple quadrupole mass spectrometer.
-
Ionization: Operate in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Acquire data in MRM mode, monitoring the transitions specified in Table 1.
Visualizations
Caption: Workflow for Linagliptin and this compound analysis.
Caption: Troubleshooting logic for Linagliptin LC-MS/MS analysis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. ijbio.com [ijbio.com]
- 4. ijpsr.com [ijpsr.com]
- 5. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Linagliptin-d4 in HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Linagliptin-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape in HPLC can be attributed to a wide range of issues, broadly categorized as chemical, instrumental, or methodological. For this compound, a basic compound, peak tailing is the most common problem.
-
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase.[1] Since Linagliptin contains basic amine groups, it can interact strongly with acidic residual silanol groups on the surface of silica-based columns, leading to a distorted peak shape.[1][2] Other causes include column degradation, incorrect mobile phase pH, sample overload, and extra-column dead volume.[3][4]
-
Peak Fronting is less common but can occur due to sample overload (high concentration or injection volume), poor sample solubility in the mobile phase, or physical column degradation such as a void or collapse.[5][6]
Q2: My this compound peak is tailing. How can I fix it?
Peak tailing for a basic compound like this compound is frequently linked to silanol interactions. Here’s a step-by-step approach to troubleshoot this issue:
-
Adjust Mobile Phase pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH.[3] Operating at a pH between 2.5 and 3.5 protonates the residual silanol groups on the silica surface, minimizing their interaction with the protonated basic analyte.[1][7]
-
Check Buffer Strength: Insufficient buffer concentration may not adequately control the pH at the column surface. A buffer concentration of 10-50 mM is typically recommended.[3][8]
-
Use a Modern, End-Capped Column: High-purity, fully end-capped C18 or C8 columns are designed to minimize exposed silanol groups.[1] If you are using an older "Type A" silica column, switching to a modern "Type B" column can significantly improve peak shape.[9]
-
Reduce Sample Load: Injecting too much analyte can saturate the stationary phase. Try reducing the injection volume or diluting the sample.[4][10]
-
Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the initial mobile phase.[11] Using a solvent that is much stronger than the mobile phase can cause peak distortion.[12]
Q3: I am observing peak fronting for this compound. What should I do?
Peak fronting is often a sign of overloading or a physical problem with the column.
-
Decrease Sample Concentration/Volume: This is the most common cause of fronting.[5] Prepare a more dilute sample or reduce the injection volume and observe the effect on the peak shape.
-
Verify Sample Solubility: Ensure that this compound is fully dissolved in the injection solvent.[13] Poor solubility can lead to fronting. This compound is soluble in DMSO, and this stock can be diluted with the mobile phase.[14]
-
Inspect the Column: If the problem persists and is observed over time along with a loss of retention, the column may have a physical void or a collapsed bed.[5][15] This can happen with high pH mobile phases or sudden pressure shocks.[16] In this case, the column will likely need to be replaced.
Q4: All the peaks in my chromatogram, including this compound, have poor shape. What is the cause?
When all peaks are distorted, the issue is likely systemic and not specific to the analyte.
-
Check for a Blocked Frit or Column Void: A partial blockage of the column's inlet frit can cause the sample to be distributed unevenly onto the column, distorting all peaks.[8][17] This can be caused by particulates from the sample or worn instrument seals. Back-flushing the column (if permitted by the manufacturer) may resolve the issue.[17]
-
Investigate Extra-Column Volume: Excessive dead volume in the system, such as from using tubing with a large internal diameter or from poorly made connections between the injector, column, and detector, can cause peak broadening for all analytes.[2][3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues for this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Experimental Protocols & Data
Optimized HPLC Method Parameters for Linagliptin
The following table summarizes typical starting conditions for the analysis of Linagliptin, which can be adapted for this compound. Robustness studies show that minor variations in flow rate, wavelength, and mobile phase composition generally do not significantly affect method accuracy.[18][19]
| Parameter | Recommended Condition | Common Variations / Notes | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 columns and shorter columns (e.g., 150 mm) can also be used. | [18][19] |
| Mobile Phase | Methanol: 0.1% TEA (pH 2.7 with OPA) (70:30 v/v) | Acetonitrile is often used as the organic modifier. Buffers like phosphate or perchloric acid are common. | [18] |
| 0.1% Perchloric Acid: ACN: Methanol (65:35:10 v/v) | Adjusting the organic modifier ratio can optimize retention time and resolution. | [20] | |
| Flow Rate | 0.7 - 1.0 mL/min | Adjust as needed based on column dimensions and desired run time. | [18][19] |
| Detection (UV) | 225 nm or 238 nm | Wavelengths up to 294 nm have been reported. | [7][18][21] |
| Column Temp. | Ambient or controlled (e.g., 25-45 °C) | A column oven provides better retention time stability. | [7][19] |
| Injection Vol. | 10 - 20 µL | Reduce if peak fronting or overload is suspected. | [18] |
Protocol: Standard and Sample Solution Preparation
This protocol is a general guideline for preparing solutions for analysis.
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like DMSO or Methanol.[14][18] Sonicate briefly if necessary to ensure complete dissolution.[14] This solution should be stored at -20°C for up to one month.[14]
-
-
Working Standard Solutions (e.g., 10-50 µg/mL):
-
Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of calibration standards.[18]
-
-
Sample Preparation (from a dosage form):
-
For drug product analysis, an equivalent amount of the formulation is taken and dissolved in the mobile phase.
-
The solution is typically sonicated and then filtered through a 0.45 µm filter to remove excipients and particulates before injection.[18]
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. perkinelmer.com [perkinelmer.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. halocolumns.com [halocolumns.com]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. impactfactor.org [impactfactor.org]
- 19. academic.oup.com [academic.oup.com]
- 20. HPLC analysis of linagliptin in pharmaceuticals. [wisdomlib.org]
- 21. ijcrt.org [ijcrt.org]
Improving the recovery of Linagliptin-d4 during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Linagliptin-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during SPE?
Low recovery of this compound is a frequent issue that can stem from several factors. The most common culprits include suboptimal pH of the sample or elution solvent, inappropriate choice of SPE sorbent, insufficient elution solvent volume or strength, and the sample matrix itself. It's also crucial to ensure the SPE cartridge does not dry out before sample loading[1][2].
Q2: Should the internal standard, this compound, be added before or after the SPE step?
For accurate quantification and to compensate for any analyte loss during sample preparation, the internal standard should be added as early as possible in the analytical workflow, which means before the solid-phase extraction step. This ensures that both the analyte (Linagliptin) and the internal standard (this compound) are subjected to the same experimental conditions[3].
Q3: What type of SPE sorbent is most suitable for this compound extraction?
The choice of sorbent is critical for effective extraction. For Linagliptin, which is a weakly basic compound, strong cation exchange (SCX) SPE cartridges have been shown to be effective. This method takes advantage of the electrostatic interactions between the positively charged analyte and the negatively charged sorbent. Reversed-phase sorbents like C18 can also be used, but may require more careful optimization of the wash steps to minimize interferences[4].
Q4: How can I minimize matrix effects when extracting this compound from plasma?
Matrix effects, where components in the plasma interfere with the ionization of the analyte, can significantly impact recovery and reproducibility. To mitigate these effects, a thorough sample clean-up is essential. This can be achieved by using a selective SPE protocol, such as mixed-mode or ion-exchange SPE, which can effectively separate this compound from plasma phospholipids and other endogenous components. Additionally, techniques like freezing lipid precipitation prior to SPE can further reduce lipid-based matrix effects[4].
Troubleshooting Guide
This guide addresses specific issues that can arise during the solid-phase extraction of this compound and provides actionable solutions.
Issue 1: Low Recovery of this compound
Low recovery is a primary concern in SPE. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Linagliptin is a weakly basic compound. Consider using a strong cation exchange (SCX) sorbent for optimal retention. If using a reversed-phase (e.g., C18) sorbent, ensure the sample pH is adjusted to be at least 2 pH units above the pKa of Linagliptin to ensure it is in its neutral form for retention[1][4]. |
| Suboptimal pH of Loading Solution | For SCX SPE, the pH of the loading solution should be at least 2 pH units below the pKa of Linagliptin to ensure it is positively charged and can bind to the sorbent. |
| Inefficient Elution | The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. For SCX, use an elution solvent containing a small percentage of a basic modifier (e.g., ammonium hydroxide) to neutralize the analyte and facilitate its release. For reversed-phase, increase the percentage of organic solvent in the elution solution[1][2]. |
| Insufficient Elution Volume | The volume of the elution solvent may be too low to completely elute the analyte. Try increasing the elution volume in small increments and analyze the eluate at each step to determine the optimal volume[1]. |
| Sample Breakthrough | The analyte may not be retained on the cartridge during sample loading. This can happen if the flow rate is too high or if the sorbent is not properly conditioned and equilibrated. Ensure a slow and steady flow rate during sample loading[1][2]. |
| Cartridge Drying | Allowing the SPE cartridge to dry out after conditioning and before sample loading can significantly reduce recovery. Ensure the sorbent bed remains wetted throughout the process until the final drying step[2]. |
Issue 2: Poor Reproducibility
Inconsistent results between samples can invalidate an assay. Here are common causes and solutions for poor reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rates | Variations in the flow rate during sample loading, washing, and elution can lead to variable retention and elution. Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure consistent flow rates across all samples. |
| Variable Sample pH | Small variations in the pH of the sample can significantly affect the ionization state of Linagliptin and its interaction with the sorbent. Ensure consistent and accurate pH adjustment for all samples. |
| Incomplete Elution | If the elution is incomplete, the carryover from one sample to the next can lead to poor reproducibility. Ensure the elution solvent and volume are optimized for complete recovery. |
| Matrix Variability | Differences in the composition of the biological matrix (e.g., plasma) between subjects can affect recovery. A more rigorous and selective SPE method, such as mixed-mode SPE, can help to minimize the impact of matrix variability[4]. |
Experimental Protocols
Below are example experimental protocols for the solid-phase extraction of this compound from human plasma.
Protocol 1: Strong Cation Exchange (SCX) SPE
This protocol is adapted from methodologies that have proven effective for the extraction of similar basic compounds from plasma[4].
1. Sample Pre-treatment:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
2. SPE Cartridge Conditioning:
-
Condition a 1 mL SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0).
-
Follow with a second wash using 1 mL of methanol.
5. Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes recovery data for Linagliptin from a published study, which can be indicative of the expected recovery for this compound.
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Linagliptin | Solid-Phase Extraction | Human Plasma | 69.9 - 77.1 | [5] |
| Linagliptin | Dispersive Solid-Phase Extraction | Plasma | >98 | [6] |
Visualizations
The following diagrams illustrate the experimental workflow for solid-phase extraction and the logical steps for troubleshooting low recovery.
Caption: General workflow for solid-phase extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
Technical Support Center: Enhancing Linagliptin Detection with Linagliptin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linagliptin-d4 to enhance the sensitivity of Linagliptin detection, primarily through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Linagliptin analysis?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis.[1][2][3] It offers several advantages over using a different molecule as an internal standard:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Linagliptin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in these steps.
-
Correction for Matrix Effects: Biological samples like plasma can contain components that interfere with the ionization of the analyte, a phenomenon known as the matrix effect.[4][5] Since this compound is affected by the matrix in the same way as Linagliptin, it allows for accurate correction of these effects, leading to more precise and reliable quantification.
-
Improved Accuracy and Precision: By accounting for variability throughout the analytical process, this compound significantly improves the accuracy and precision of the measurement of Linagliptin concentrations.[4][6]
Q2: What are the typical mass transitions (MRM) for Linagliptin and this compound?
A2: The precursor to product ion transitions for Multiple Reaction Monitoring (MRM) in positive ionization mode are crucial for selective detection. Commonly used transitions are:
-
Linagliptin: m/z 473.3 → 420.1[5], m/z 473.4 → 157.6[6], m/z 473.54 → 157.6[7][8], or m/z 473.24 → 419.94[9]
-
This compound: m/z 477.5 → 424.3[5]
It is always recommended to optimize these transitions on your specific instrument for maximum sensitivity.
Q3: What is a typical linear range and lower limit of quantification (LLOQ) for Linagliptin using this method?
A3: The linear range and LLOQ can vary depending on the specific LC-MS/MS system and sample preparation method. However, published methods demonstrate a wide dynamic range and high sensitivity. For instance, a validated method showed a linear range of 99.532 to 10045.049 pg/mL in human plasma.[10] Another study reported a calibration curve from 0.25 to 16 ng/mL.[6] The LLOQ is often established at the lowest concentration on the calibration curve, with one study reporting it at 0.25 ng/mL.[4]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Results
-
Potential Cause: Inconsistent sample preparation.
-
Troubleshooting Tip: Ensure precise and consistent pipetting of plasma, internal standard, and any extraction solvents. Use a validated and standardized sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][10] Automating liquid handling steps can also minimize variability.
-
-
Potential Cause: Matrix effects.
-
Troubleshooting Tip: While this compound helps correct for matrix effects, significant ion suppression or enhancement can still impact results. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. If significant effects are observed, consider optimizing the chromatographic separation to better separate Linagliptin from interfering matrix components or employ a more rigorous sample cleanup procedure.[11]
-
-
Potential Cause: Instability of Linagliptin or this compound.
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Potential Cause: Suboptimal mass spectrometer settings.
-
Troubleshooting Tip: Infuse a solution of Linagliptin and this compound directly into the mass spectrometer to optimize parameters such as spray voltage, ion source temperature, and collision energy for the specific MRM transitions.[5]
-
-
Potential Cause: Inefficient extraction recovery.
-
Troubleshooting Tip: Evaluate the extraction recovery by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples. If recovery is low, experiment with different extraction solvents or SPE cartridges. For example, liquid-liquid extraction with ethyl acetate has been shown to be effective.[5][8]
-
-
Potential Cause: Poor chromatographic peak shape.
-
Troubleshooting Tip: Ensure the mobile phase composition is optimal for good peak shape. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium formate or formic acid.[5][6] Also, check the column for degradation and ensure the injection volume is appropriate.
-
Issue 3: Inconsistent Internal Standard (this compound) Signal
-
Potential Cause: Inaccurate spiking of the internal standard.
-
Troubleshooting Tip: Verify the concentration of the this compound working solution and ensure it is added consistently to all samples, including calibration standards and quality controls.
-
-
Potential Cause: Degradation of the internal standard.
-
Troubleshooting Tip: Check the purity and stability of the this compound stock and working solutions.[5] Prepare fresh working solutions regularly.
-
-
Potential Cause: Isotopic interference or crosstalk.
-
Troubleshooting Tip: Ensure that the MRM transitions for Linagliptin and this compound are sufficiently distinct to prevent interference. Check for any contribution of the Linagliptin signal to the this compound channel and vice versa.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for Linagliptin using this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 99.532 - 10045.049 pg/mL | Human Plasma | [10] |
| Correlation Coefficient (r) | >0.99 | Human Plasma | [5] |
| LLOQ | 0.25 ng/mL | Human Plasma | [4] |
Table 2: Accuracy and Precision
| Quality Control Level | Accuracy (% Nominal) | Precision (%CV) | Reference |
| LLOQ | 95.2 - 102.7% | ≤ 2.9% | [10] |
| Low (LQC) | 86.7 - 95.6% | ≤ 8.6% | [5] |
| Medium (MQC) | 86.7 - 95.6% | ≤ 8.6% | [5] |
| High (HQC) | 86.7 - 95.6% | ≤ 8.6% | [5] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery | Matrix Effect | Reference |
| Linagliptin | 69.9 - 77.1% | Insignificant | [5][10] |
| This compound | Not less than 71.0% | Insignificant | [5] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the extraction of Linagliptin from human plasma.[5]
-
To 300 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water).
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 400 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Method Parameters
The following are typical parameters for the analysis of Linagliptin and this compound.[5][6]
-
Liquid Chromatography:
-
Column: A C18 column is commonly used (e.g., Waters X-Bridge C18, 4.6×50 mm, 5µm).[7][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate).[5][6][10]
-
Flow Rate: Typically in the range of 0.6 - 1.0 mL/min.[6][8]
-
Column Temperature: Maintained at around 40°C.[6]
-
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for Linagliptin quantification.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. clearsynth.com [clearsynth.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. scispace.com [scispace.com]
- 8. ijbio.com [ijbio.com]
- 9. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. eijppr.com [eijppr.com]
Dealing with isotopic interference in Linagliptin-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference in the LC-MS/MS analysis of Linagliptin using its deuterated internal standard, Linagliptin-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Linagliptin and this compound analysis?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic variants of the analyte (Linagliptin) contribute to the signal of the stable isotope-labeled internal standard (SIL-IS), this compound.[1] All naturally occurring compounds have a certain percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). In mass spectrometry, this results in small peaks at masses higher than the monoisotopic mass (M+1, M+2, etc.). When a deuterated internal standard like this compound (M+4) is used, there is a possibility that the M+4 isotope peak of the much more abundant Linagliptin can contribute to the signal of this compound, leading to inaccurate quantification.[1]
Q2: Why is it important to assess isotopic interference?
A2: Uncorrected isotopic interference can lead to a positive bias in the measured concentration of the internal standard, which in turn causes a negative bias in the calculated concentration of the analyte. This is particularly problematic at high analyte concentrations where the contribution from its isotopes to the internal standard's signal becomes more significant.[1] This can lead to the rejection of analytical runs and compromise the validity of pharmacokinetic and toxicokinetic data.
Q3: What are the regulatory expectations regarding isotopic interference?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines for bioanalytical method validation that address selectivity and interference.[2][3][4][5] According to the FDA's "Bioanalytical Method Validation Guidance for Industry," the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard (IS) response in the LLOQ sample.[2][5]
Q4: How can I experimentally assess the isotopic interference from Linagliptin in the this compound signal?
A4: A specific experiment should be conducted during method development and validation. This involves analyzing a sample containing Linagliptin at the Upper Limit of Quantification (ULOQ) without the internal standard (this compound) and monitoring the mass transition of this compound. The response observed in the this compound channel is a direct measure of the cross-talk from Linagliptin.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying, quantifying, and mitigating isotopic interference in your this compound analysis.
Step 1: Initial Assessment of Isotopic Interference
Issue: You suspect that high concentrations of Linagliptin may be interfering with the signal of your this compound internal standard.
Action:
-
Prepare two sets of samples:
-
Set A: Blank matrix spiked with Linagliptin at the ULOQ concentration, without this compound.
-
Set B: Blank matrix spiked with this compound at the working concentration.
-
-
Analyze both sets of samples using your established LC-MS/MS method.
-
In the chromatogram for Set A, monitor the MRM transition for this compound. The presence of a peak at the retention time of Linagliptin indicates isotopic interference.
-
In the chromatogram for Set B, measure the peak area of this compound.
Step 2: Quantifying the Interference
Issue: You have confirmed the presence of isotopic interference and need to determine if it is within acceptable limits.
Action:
-
Calculate the percentage of interference using the following formula: % Interference = (Peak Area of this compound in Set A / Peak Area of this compound in Set B) * 100
-
Compare the calculated percentage to the acceptance criteria.
Data Presentation: Acceptance Criteria for Isotopic Interference
| Parameter | Acceptance Limit | Reference |
| Contribution of Analyte (ULOQ) to IS Signal | ≤ 5% of the IS response in a blank sample with IS | FDA Bioanalytical Method Validation Guidance[2][5] |
| Contribution of IS to Analyte Signal | ≤ 20% of the analyte response at the LLOQ | FDA Bioanalytical Method Validation Guidance[2][5] |
Step 3: Troubleshooting and Mitigation Strategies
Issue: The measured isotopic interference exceeds the acceptance criteria.
Possible Solutions:
-
Optimize Chromatographic Separation:
-
Detailed Methodology: Modify the HPLC/UPLC gradient to achieve baseline separation between Linagliptin and any potential interfering peaks. While Linagliptin and this compound will have very similar retention times, ensuring sharp, symmetrical peaks can minimize the impact of any tailing from the high-concentration analyte peak into the integration window of the internal standard.
-
Experimental Protocol:
-
Increase the organic phase percentage in the initial mobile phase to expedite the elution of less retained interferences.
-
Employ a shallower gradient around the elution time of Linagliptin to maximize separation from any closely eluting isomers or metabolites.
-
Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
-
Select a Different Precursor or Product Ion:
-
Detailed Methodology: Investigate alternative precursor and product ions for this compound that are less susceptible to interference from Linagliptin's natural isotopes. This may involve selecting a less abundant but more specific fragment.
-
Experimental Protocol:
-
Infuse a solution of Linagliptin at a high concentration and acquire a full scan mass spectrum to identify all naturally occurring isotopes and their relative abundances.
-
Infuse a solution of this compound and acquire a product ion scan to identify all potential fragments.
-
Select a new MRM transition for this compound where there is no corresponding isotopic peak from Linagliptin.
-
-
-
Increase the Concentration of the Internal Standard:
-
Detailed Methodology: Increasing the concentration of this compound can reduce the relative contribution of the interference from Linagliptin. However, this should be done with caution to avoid potential ion suppression of the analyte.
-
Experimental Protocol:
-
Prepare working solutions of this compound at 2x, 5x, and 10x the original concentration.
-
Re-evaluate the isotopic interference at each new concentration.
-
Concurrently, assess the impact on the analyte signal-to-noise ratio and the overall matrix effect to ensure that the higher IS concentration is not adversely affecting the assay performance.
-
-
-
Mathematical Correction (Advanced):
-
Detailed Methodology: In cases where interference cannot be eliminated, a mathematical correction can be applied.[1] This involves determining a correction factor based on the known interference ratio and applying it to the measured peak area of the internal standard. This approach requires rigorous validation.
-
Experimental Protocol:
-
Analyze a series of Linagliptin standards without the internal standard to create a calibration curve of Linagliptin concentration versus the interfering signal in the this compound channel.
-
Use the slope of this curve to calculate the contribution of Linagliptin to the this compound signal in each sample.
-
Subtract this calculated contribution from the measured this compound peak area before calculating the analyte concentration.
-
-
Visualizations
Caption: Workflow for assessing and troubleshooting isotopic interference.
Caption: Logical relationship of isotopic interference leading to inaccurate data.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. pharmacompass.com [pharmacompass.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
Validation & Comparative
Validation of a bioanalytical method for Linagliptin using Linagliptin-d4 according to FDA guidelines
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of a validated LC-MS/MS method for the quantification of Linagliptin in human plasma using its deuterated internal standard, Linagliptin-d4, benchmarked against alternative methods, all in accordance with FDA guidelines.
Performance Comparison of Bioanalytical Methods for Linagliptin
The following tables summarize the quantitative performance of a primary LC-MS/MS method using this compound as an internal standard and compare it with an alternative LC-MS/MS method employing Telmisartan as the internal standard, and a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Table 1: Chromatographic Conditions and Linearity
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Telmisartan IS[1][2][3] | RP-HPLC[4] |
| Analytical Column | Not specified | Waters, X-Bridge, C18, 5μm, 4.6×50 mm[1][5] | C18 column[4] |
| Mobile Phase | Not specified | Acetonitrile and 0.1 % formic acid (90:10 v/v)[1][5] | Methanol and 0.05 M potassium dihydrogen orthophosphate (70:30 v/v), pH 4.6[4] |
| Flow Rate | Not specified | 0.6 mL/min[1][5] | 0.6 mL/min[4] |
| Internal Standard (IS) | This compound | Telmisartan[1][2] | Not applicable |
| Linearity Range | 50.3 to 12115.5 pg/mL | 10 to 5000 ng/mL[1][2] | 2-12 μg/mL[4] |
| Correlation Coefficient (r²) | >0.99 | ≥ 0.99[5] | 0.9996[4] |
Table 2: Sensitivity, Accuracy, Precision, and Recovery
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Telmisartan IS[1][3][5] | RP-HPLC[4] |
| Lower Limit of Quantification (LLOQ) | 50.3 pg/mL | 10 ng/mL[3][5] | 0.2300 μg/mL[4] |
| Accuracy (%) | 86.7% to 95.6% | Intra and inter-day assay accuracy was within 80-120% of nominal concentration at LLOQ and 85-115% at other levels.[5] | Not specified |
| Precision (%CV) | ≤ 8.6% | Intra and inter-day precision was within ± 20% at LLOQ and ± 15% at other levels.[5] | Not specified |
| Recovery (%) | Analyte: 71.0%, IS: 78.2% | Linagliptin: 92.5%, Telmisartan: 89.9%[1][3][5] | 98% to 102%[4] |
Experimental Protocols
Detailed methodologies for the key experiments in the validation of the LC-MS/MS method with this compound are outlined below, following FDA guidelines.
Stock and Working Solution Preparation
-
Stock Solutions: Primary stock solutions of Linagliptin and this compound are prepared by dissolving the accurately weighed compounds in a suitable organic solvent like methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of Linagliptin are prepared by serial dilution of the primary stock with a mixture of methanol and water. A separate working solution of the internal standard (this compound) is also prepared.
Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex again for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of the analyte and internal standard.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is employed for detection.
-
MRM Transitions:
-
Linagliptin: m/z 473.3 → 420.1
-
This compound (IS): m/z 477.5 → 424.3
-
Method Validation Parameters
The bioanalytical method is validated for the following parameters as per FDA guidelines[6]:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Linagliptin and the internal standard.
-
Linearity and Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity is evaluated using a weighted least-squares regression analysis.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification, Low, Medium, and High) in replicate (n=6) on three separate days. The intra-day and inter-day accuracy and precision are then calculated.
-
Recovery: The extraction recovery of Linagliptin and the internal standard is determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels.
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the peak response of the analyte in a neat solution at the same concentration.
-
Stability: The stability of Linagliptin in plasma is assessed under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps involved in the bioanalytical method validation process for Linagliptin.
Caption: Workflow for Linagliptin Bioanalytical Method Validation.
References
- 1. ijbio.com [ijbio.com]
- 2. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 3. ijbio.com [ijbio.com]
- 4. Simultaneous determination of linagliptin and metformin by reverse phase-high performance liquid chromatography method: An application in quantitative analysis of pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.bcnf.ir [pubs.bcnf.ir]
Comparing Linagliptin-d4 with other internal standards for Linagliptin analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Linagliptin in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The use of a suitable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the results. This guide provides an objective comparison of Linagliptin-d4 with other commonly used internal standards for Linagliptin analysis, supported by experimental data and detailed protocols.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should be chemically and physically similar to the analyte, co-elute with it, and not be present in the biological matrix being analyzed. A stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard" as it exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte. This co-elution is particularly advantageous in minimizing the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte and the internal standard.
Performance Comparison of Internal Standards
This section compares the performance of this compound with other non-isotopically labeled internal standards that have been employed for the analysis of Linagliptin. The data presented is a compilation from various validated bioanalytical methods.
| Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) |
| This compound | 71.0 | 78.2[1] | 86.7 - 95.6[1] | ≤ 8.6[1] | Not explicitly reported, but deuterated standards are known to effectively compensate for matrix effects.[1] |
| Telmisartan | 92.5[2] | 89.9[3][2] | 93.40 - 104.13[3] | 5.04 - 13.44[3] | 5.51 (Analyte), 1.33 (IS)[3][2] |
| Alogliptin | 97.17 (for Linagliptin)[4] | Not explicitly reported for Alogliptin as IS in this study. | Within acceptable limits[4] | <1%[4] | Not explicitly reported. |
| Sitagliptin | 99.08 (for Linagliptin)[4] | Not explicitly reported for Sitagliptin as IS in this study. | Within acceptable limits[4] | <1%[4] | Not explicitly reported. |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
The following are representative experimental protocols for the analysis of Linagliptin using different internal standards.
Method 1: Linagliptin Analysis using this compound as Internal Standard
-
Sample Preparation: Simple liquid-liquid extraction from 300 µL of human plasma.[1]
-
Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
-
Mass Spectrometry:
-
Instrument: UHPLC-tandem mass spectrometry (MS/MS).[1]
-
Ionization Mode: Not specified in the abstract.
-
Monitored Transitions: Not specified in the abstract.
-
Method 2: Linagliptin Analysis using Telmisartan as Internal Standard
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Mass Spectrometry:
Method 3: Linagliptin Analysis using Alogliptin as Internal Standard
-
Sample Preparation: Solid phase extraction using Strata™ X cartridge.[6]
-
Chromatography:
-
Mass Spectrometry:
Method 4: Linagliptin Analysis using Sitagliptin-d4 as Internal Standard for Sitagliptin (as an example of a deuterated standard for a similar class of drug)
-
Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether (MTBE) from 100 µL of plasma.[7][8]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Process and Pathway
To better understand the context of Linagliptin analysis and its mechanism of action, the following diagrams illustrate the experimental workflow and the drug's signaling pathway.
Caption: A typical bioanalytical workflow for the quantification of Linagliptin in plasma.
Caption: The mechanism of action of Linagliptin via DPP-4 inhibition.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Linagliptin. While various compounds have been successfully used, the data suggests that a stable isotope-labeled internal standard like This compound offers significant advantages, particularly in mitigating the unpredictable nature of matrix effects. Its co-elution with the analyte ensures that any variations during sample processing and analysis affect both compounds equally, leading to more accurate and precise quantification.
For laboratories where the cost or availability of a deuterated standard is a concern, other internal standards such as Telmisartan can provide acceptable performance. However, careful validation of the method is essential to thoroughly assess and control for potential matrix effects and differences in extraction recovery. Ultimately, the selection of an internal standard should be based on a thorough evaluation of its performance characteristics within the specific analytical method and matrix being used, ensuring the generation of high-quality, reliable data for clinical and research applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. ijbio.com [ijbio.com]
- 4. development-and-validation-of-lc-ms-ms-method-for-simultaneous-determination-of-metformin-and-four-gliptins-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Linagliptin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Linagliptin in biological matrices, with a special focus on methods employing its deuterated internal standard, Linagliptin-d4. The objective is to offer a comprehensive resource for selecting the most appropriate analytical strategy based on experimental needs, considering factors such as sensitivity, selectivity, and throughput.
Comparative Analysis of Validated UPLC-MS/MS Methods
The following table summarizes the key performance characteristics of two distinct validated UPLC-MS/MS methods for Linagliptin analysis. Method 1 utilizes this compound as the internal standard (IS), which is considered the gold standard due to its similar physicochemical properties to the analyte, ensuring high accuracy and precision. Method 2 employs Telmisartan as the IS, offering an alternative approach.
| Parameter | Method 1: UPLC-MS/MS with this compound IS | Method 2: LC-MS/MS with Telmisartan IS |
| Analyte | Linagliptin | Linagliptin |
| Internal Standard | This compound | Telmisartan |
| Linearity Range | 50.3 to 12115.5 pg/mL[1] | 10 to 5000 ng/mL[2] |
| Correlation Coefficient (r) | >0.99[1] | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 50.3 pg/mL[1] | 10 ng/mL[2] |
| Accuracy (%) | 86.7% to 95.6%[1] | 93.40% to 104.13%[2] |
| Precision (%CV) | ≤ 8.6%[1] | 5.04% to 13.44%[2] |
| Mean Recovery (%) | Linagliptin: ≥ 71.0%[1] | Linagliptin: 92.5%[2] |
| This compound: ≥ 78.2%[1] | Telmisartan: 89.9%[2] | |
| Matrix Effect (%) | Not explicitly stated, but the method is claimed to preclude the influence of endogenous matrix components.[1] | Linagliptin: 5.51%[2] |
| Telmisartan: 1.33%[2] | ||
| Retention Time (min) | Linagliptin: 1.75[1] | Linagliptin: 1.45[2] |
| This compound: 1.74[1] | Telmisartan: 1.20[2] | |
| Total Run Time (min) | 3.5[1] | 3.0[2] |
Experimental Protocols
Detailed methodologies for the two compared analytical methods are provided below.
Method 1: UPLC-MS/MS with this compound Internal Standard
This method demonstrates a highly sensitive and selective approach for the quantification of Linagliptin in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 300 µL of human plasma, add the internal standard (this compound) solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions [1]
-
UHPLC System: A suitable ultra-high performance liquid chromatography system.
-
Column: Gemini C18 (100 mm × 4.6 mm, 3 µm).
-
Mobile Phase: 10 mM ammonium formate : methanol (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Elution: Isocratic.
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linagliptin: m/z 473.3 → 420.1
-
This compound: m/z 477.5 → 424.3
-
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
Method 2: LC-MS/MS with Telmisartan Internal Standard
This method provides an alternative validated protocol for Linagliptin quantification.
1. Sample Preparation [2]
-
Details on the specific extraction method were not provided in the abstract. However, bioanalytical methods for small molecules in plasma typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
2. Chromatographic Conditions [2]
-
LC System: A suitable liquid chromatography system.
-
Column: Waters, X-Bridge, C18 (4.6 × 50 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in acetonitrile (90:10 v/v).
-
Flow Rate: 0.6 mL/min.
-
Elution: Isocratic.
3. Mass Spectrometric Conditions [2]
-
Mass Spectrometer: A suitable tandem mass spectrometer.
-
Ionization Mode: Positive ion spray.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linagliptin: m/z 473.54 → 157.6
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Linagliptin using a deuterated internal standard.
Caption: Bioanalytical method validation workflow for Linagliptin.
Conclusion
The choice of an analytical method for Linagliptin quantification should be guided by the specific requirements of the study. The use of a deuterated internal standard, such as this compound, is generally preferred for bioanalytical studies as it can more effectively compensate for variability in sample preparation and matrix effects, leading to higher precision and accuracy. The UPLC-MS/MS method with this compound demonstrates superior sensitivity with a significantly lower LLOQ compared to the LC-MS/MS method using Telmisartan as an internal standard.[1][2] However, both methods have been validated and shown to be suitable for their intended purposes. Researchers should carefully consider the trade-offs between sensitivity, cost, and the availability of reagents when selecting a method.
References
A Comparative Guide to the Quantification of Linagliptin: Evaluating Accuracy and Precision with Linagliptin-d4 and an Alternative HPLC-UV Method
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two validated analytical methods for the quantification of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The primary method utilizes an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) approach with its deuterated isotopologue, linagliptin-d4, as an internal standard. This is compared against a more conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method, which employs pindolol as an internal standard. This guide presents the experimental protocols and performance data for both methods to aid in the selection of the most appropriate analytical strategy for specific research needs.
Method 1: UHPLC-MS/MS with this compound Internal Standard
This method offers high sensitivity and selectivity for the quantification of linagliptin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Experimental Protocol
Sample Preparation: A liquid-liquid extraction protocol was employed to isolate linagliptin and its internal standard, this compound, from 300 µL of human plasma.[1]
Chromatography: Chromatographic separation was achieved on a Gemini C18 column (100 mm × 4.6 mm, 3 µm) using an isocratic mobile phase consisting of 10 mM ammonium formate and methanol (20:80, v/v).[1] The flow rate was maintained at 0.5 mL/min, with a total run time of 3.5 minutes per sample.[1]
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization was used for detection. The precursor to product ion transitions monitored were m/z 473.3 → 420.1 for linagliptin and m/z 477.5 → 424.3 for this compound.[1]
Performance Data
| Parameter | Performance |
| Linearity Range | 50.3 to 12115.5 pg/mL (r > 0.99) |
| Lower Limit of Quantification (LLOQ) | 50.3 pg/mL |
| Accuracy | 86.7% to 95.6% |
| Precision (%CV) | ≤ 8.6% |
| Recovery | ≥ 71.0% |
Method 2: HPLC-UV with Pindolol Internal Standard
This method provides a more accessible and cost-effective alternative for linagliptin quantification in rat plasma, suitable for routine analysis where the ultra-high sensitivity of mass spectrometry is not essential.
Experimental Protocol
Sample Preparation: Specific details of the sample preparation were not available in the provided search results.
Chromatography: The separation was performed on a Zorbax Eclipse XDB C18 column at ambient temperature. The mobile phase was a combination of 75% methanol and 25% formic acid (0.1%, pH 4.1), delivered at a flow rate of 1.0 mL/min.[2]
UV Detection: The UV detector was set to a wavelength of 254 nm for the detection of both linagliptin and the internal standard, pindolol.[2]
Performance Data
| Parameter | Performance |
| Linearity Range | 5 to 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | 93.3% to 102.5% |
| Intra- and Inter-assay Precision (% Variation) | < 10% |
| Recovery | > 83% |
Method Comparison
| Feature | UHPLC-MS/MS with this compound | HPLC-UV with Pindolol |
| Internal Standard | This compound (Stable Isotope Labeled) | Pindolol (Structurally different) |
| Sensitivity (LLOQ) | 50.3 pg/mL | 5 ng/mL |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Accuracy | 86.7% to 95.6% | 93.3% to 102.5% |
| Precision | ≤ 8.6% CV | < 10% Variation |
| Throughput | High (3.5 min run time) | Lower (retention time of linagliptin is 6.2 min)[2] |
| Matrix | Human Plasma | Rat Plasma |
| Instrumentation | UHPLC system coupled with a triple quadrupole mass spectrometer | HPLC system with a UV detector |
Experimental Workflow for Linagliptin Quantification using UHPLC-MS/MS with this compound
Caption: Experimental workflow for linagliptin quantification.
Conclusion
The choice between the UHPLC-MS/MS method with a this compound internal standard and the HPLC-UV method with a pindolol internal standard depends on the specific requirements of the study. The UHPLC-MS/MS method offers significantly higher sensitivity and selectivity, making it ideal for pharmacokinetic studies in human plasma where low concentrations of linagliptin are expected. The use of a stable isotope-labeled internal standard provides the highest level of accuracy and precision by minimizing the impact of matrix effects and extraction variability.
The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative suitable for preclinical studies in animal models or for quality control applications where higher concentrations of linagliptin are analyzed. The accuracy and precision of this method are well within the acceptable limits for bioanalytical method validation. Researchers should carefully consider the required sensitivity, sample matrix, available instrumentation, and budget when selecting the most appropriate method for their linagliptin quantification needs.
References
A Comparative Guide to the Linearity and Range of Linagliptin Assays Utilizing Deuterated Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of published bioanalytical methods for the determination of Linagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The focus is on the critical validation parameters of linearity and range, offering a clear comparison of assay performance.
Performance Comparison of Validated Linagliptin Assays
The following table summarizes the linearity and range of several validated LC-MS/MS methods for the quantification of Linagliptin in human plasma. These methods employ a deuterated internal standard to ensure accuracy and precision.
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Correlation Coefficient (r) |
| Method 1 | 0.25 - 16 | 0.25 | 16 | Weighted Regression |
| Method 2 | 0.0503 - 12.1155 | 0.0503 | 12.1155 | > 0.99 |
| Method 3 | 10 - 5000 | 10 | 5000 | ≥ 0.99 |
| Method 4 | 0.25 - 10 | 0.25 | 10 | Not Reported |
| Method 5 | 0.050 - 7.000 | 0.050 | 7.000 | Not Reported |
Experimental Workflow for Linagliptin Bioanalysis
The general workflow for the bioanalysis of Linagliptin in plasma samples by LC-MS/MS is depicted in the following diagram. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for the quantification of Linagliptin in plasma by LC-MS/MS.
Detailed Experimental Protocols
Below are the detailed methodologies for three of the compared Linagliptin assays.
Method 1
-
Sample Preparation: To a volume of plasma, an internal standard (this compound) is added. Protein precipitation is then carried out, and the resulting supernatant is evaporated to dryness. The residue is reconstituted in the mobile phase before injection.
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Optimized for Linagliptin and its deuterated internal standard. For Linagliptin, a common transition is m/z 473.4 → 157.6.[1]
-
Method 2
-
Sample Preparation: Linagliptin and its deuterated internal standard (this compound) are extracted from 300 µL of human plasma using a liquid-liquid extraction protocol.[3]
-
Chromatographic Conditions:
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[3]
-
Column: Gemini C18 (100 mm × 4.6 mm, 3 µm).[3]
-
Mobile Phase: A mixture of 10 mM ammonium formate and methanol (20:80, v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Run Time: 3.5 minutes per sample.[3]
-
-
Mass Spectrometric Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
Ion Transitions: For Linagliptin: m/z 473.3 → 420.1; for this compound: m/z 477.5 → 424.3.[3]
-
Method 3
-
Sample Preparation: Specific details on the extraction procedure are not provided in the abstract, but it involves the processing of human plasma.
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
This guide highlights the variability in the linear range of different validated assays for Linagliptin. The choice of a particular method will depend on the specific requirements of the study, including the expected concentration range of Linagliptin in the samples and the desired sensitivity of the assay. The provided experimental protocols offer a starting point for the implementation of a robust and reliable bioanalytical method for Linagliptin quantification.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Bioequivalence and Analytical Validation of Linagliptin: A Comprehensive Study Using LC-MS/MS in Human Plasma | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 3. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma [agris.fao.org]
- 4. ijbio.com [ijbio.com]
Inter-laboratory Comparison of Linagliptin Quantification Methods Using Linagliptin-d4 as an Internal Standard
This guide provides a comparative overview of various bioanalytical methods for the quantification of Linagliptin, with a specific focus on those employing its deuterated internal standard, Linagliptin-d4. The data and protocols presented are compiled from multiple studies to offer researchers and drug development professionals a comprehensive resource for selecting and implementing robust analytical methodologies. The primary technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), recognized for its high sensitivity and specificity in quantifying pharmaceutical compounds in biological matrices.[1]
Comparative Performance of LC-MS/MS Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods developed and validated for the quantification of Linagliptin in human plasma. Utilizing a deuterated internal standard like this compound is a common strategy to ensure high accuracy and precision.[2][3]
Table 1: Method Performance Characteristics for Linagliptin Quantification
| Parameter | Method 1 (this compound IS)[3] | Method 2 (this compound IS)[2] | Method 3 (Telmisartan IS)[4][5] | Method 4 (Alogliptin IS)[6] |
| Linearity Range | 50.3 - 12115.5 pg/mL | 99.53 - 10045.05 pg/mL | 10 - 5000 ng/mL | 0.25 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50.3 pg/mL | 99.53 pg/mL | 10 ng/mL | 0.25 ng/mL |
| Accuracy (%) | 86.7 - 95.6 | 95.2 - 102.7 | 93.4 - 104.1 | Not explicitly stated |
| Precision (%CV) | ≤ 8.6 | ≤ 2.9 | 5.04 - 13.44 | Not explicitly stated |
| Recovery (%) | ≥ 71.0 | 69.9 - 77.1 | 92.5 | Not explicitly stated |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (this compound IS)[3] | Method 2 (this compound IS)[2] | Method 3 (Telmisartan IS)[4][5] | Method 4 (Alogliptin IS)[6] |
| Chromatographic Column | Gemini C18 (100 x 4.6 mm, 3 µm) | Phenyl hexyl (100 x 4.6 mm, 2.6 µm) | Waters X-Bridge C18 (50 x 4.6 mm, 5 µm) | Symmetry C18 |
| Mobile Phase | 10 mM Ammonium formate : Methanol (20:80, v/v) | 10 mM Ammonium formate (pH 6.5) : Methanol (15:85, v/v) | 0.1% Formic acid : Acetonitrile (10:90, v/v) | 10 mM Ammonium formate (0.2% Formic acid) : Methanol (5:95, v/v) |
| Flow Rate | 0.5 mL/min | Not specified | 0.6 mL/min | 0.25 mL/min |
| Ionization Mode | Positive | Positive | Positive | Positive |
| MRM Transition (Linagliptin) | Not specified | Not specified | m/z 473.54 → 157.6 | m/z 473.24 → 419.94 |
| MRM Transition (Internal Standard) | Not specified | Not specified | Not specified | m/z 340.27 → 116.07 (Alogliptin) |
| Total Run Time | 3.5 min | Not specified | 3.0 min | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantification of Linagliptin.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by P. S. Rao et al.[3]
-
Aliquoting: Transfer 300 µL of human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution to each plasma sample (except for the blank).
-
Vortexing: Vortex the samples for 10-15 seconds.
-
Extraction Buffer: Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water).
-
Extraction Solvent: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a generalized procedure based on the principles outlined by T. N. Rao et al., who utilized a 96-well plate format for high-throughput analysis.[2]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Strata™ X[6]) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Sample Loading: Load the plasma sample (pre-treated as necessary, e.g., with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a wash solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using an elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathway of Linagliptin
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[7][8] Its mechanism of action involves preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][9] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[7][8]
Caption: Mechanism of action of Linagliptin.
Experimental Workflow for Linagliptin Quantification
The following diagram illustrates a typical workflow for the quantification of Linagliptin in plasma samples using LC-MS/MS with an internal standard.
Caption: Bioanalytical workflow for Linagliptin.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. ijpsr.com [ijpsr.com]
- 3. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijbio.com [ijbio.com]
- 5. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Linagliptin? [synapse.patsnap.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. droracle.ai [droracle.ai]
A Comparative Analysis of Linagliptin-d4 and Structural Analogs as Internal Standards in Bioanalytical Methods
In the quantitative analysis of Linagliptin in biological matrices, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the analytical method. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Linagliptin-d4, or a structural analog. This guide provides a detailed comparison of the performance of this compound versus various structural analogs as internal standards, supported by experimental data from published literature.
The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus effectively compensating for variations during sample preparation and analysis.[1][2] While SIL internal standards like this compound are often considered the "gold standard" due to their near-identical physicochemical properties to the analyte, structural analogs can also be suitable alternatives, provided they are carefully selected and validated.[1][3]
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of this compound and various structural analogs as internal standards in the quantification of Linagliptin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Internal Standard | Analyte | Matrix | Linearity Range | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| This compound | Linagliptin | Human Plasma | 50.3 - 12115.5 pg/mL | 86.7 - 95.6 | ≤ 8.6 | Not less than 71.0 | [4] |
| Sitagliptin | Linagliptin | Not Specified | 6 - 1500 ng/mL | Not Specified | Not Specified | > 90 | [5] |
| Telmisartan | Linagliptin | Human Plasma | 10 - 5000 ng/mL | 93.4 - 104.1 | 5.04 - 13.44 | 89.9 | [6][7] |
| Phenformin | Linagliptin | Human Plasma | 1 - 32 ng/mL | Within acceptance criteria | Within acceptance criteria | Not Specified | [8] |
| Alogliptin | Linagliptin | Not Specified | 0.25 - 10 ng/mL | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Linagliptin quantification using this compound as an internal standard [4]
-
Sample Preparation: Liquid-liquid extraction of 300 µL of human plasma.
-
Chromatography: Ultra High Performance Liquid Chromatography (UHPLC).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ion Transitions:
-
Linagliptin: m/z 473.3 → 420.1
-
This compound: m/z 477.5 → 424.3
-
Method 2: Linagliptin quantification using a structural analog (Telmisartan) as an internal standard [6][7]
-
Sample Preparation: Not specified.
-
Chromatography:
-
Column: Waters, X-Bridge, C18, 5μm, 4.6×50 mm.
-
Mobile Phase: Acetonitrile and 0.1 % formic acid (90:10 v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry: Applied Biosystems MDS SCIEX, API 3200 LC-MS/MS.
-
Ion Transitions:
-
Linagliptin: m/z 473.54 → 157.6
-
Telmisartan (IS): Not specified in the provided text.
-
Discussion
The data indicates that both this compound and various structural analogs have been successfully used as internal standards for the quantification of Linagliptin.
This compound demonstrates good accuracy (86.7% to 95.6%) and excellent precision (≤ 8.6 %CV) over a clinically relevant concentration range in human plasma.[4] The use of a stable isotope-labeled internal standard is generally preferred as it most closely mimics the behavior of the analyte during extraction and ionization, thereby providing the most reliable correction for matrix effects and other sources of variability.[3][10]
Structural analogs such as Sitagliptin, Telmisartan, Phenformin, and Alogliptin have also been employed. Methods using Telmisartan as an IS showed good accuracy (93.4 - 104.1%) and acceptable precision (5.04 - 13.44 %CV), with a high recovery of 89.9%.[6][7] The method using Sitagliptin also reported high recovery (>90%).[5] However, it is crucial to note that the performance of a structural analog is highly dependent on its structural similarity to the analyte.[1] Analogs with different functional groups may exhibit different extraction recoveries and ionization efficiencies, potentially leading to biased results.[1]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the bioanalytical quantification of Linagliptin using an internal standard.
Caption: Bioanalytical workflow for Linagliptin quantification.
Conclusion
Both this compound and carefully selected structural analogs can serve as effective internal standards for the bioanalytical quantification of Linagliptin. This compound, as a stable isotope-labeled internal standard, is theoretically the superior choice due to its ability to more accurately compensate for analytical variability. However, the experimental data demonstrates that structural analogs like Telmisartan can also provide high accuracy, precision, and recovery when the method is properly validated. The selection between a SIL-IS and a structural analog will ultimately depend on factors such as the availability and cost of the standard, and the specific requirements of the bioanalytical method. For the highest level of accuracy and to minimize the risk of unforeseen matrix effects, this compound is the recommended internal standard.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijbio.com [ijbio.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Deuteration on the Chromatographic Behavior of Linagliptin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromatographic behavior of Linagliptin and its deuterated analogue, Linagliptin-d4. The objective is to assess the impact of deuterium substitution on key chromatographic parameters. This analysis is crucial for method development, validation, and the accurate quantification of Linagliptin in various matrices. Furthermore, this guide compares the performance of deuterated and non-deuterated Linagliptin analysis using advanced chromatographic techniques against alternative analytical methods.
Executive Summary
Deuteration of Linagliptin introduces a subtle change in its physicochemical properties, leading to a slight but discernible difference in its chromatographic retention time. In reversed-phase chromatography, the deuterated form (this compound) typically elutes slightly earlier than the non-deuterated Linagliptin. This phenomenon, known as the deuterium isotope effect, is a key consideration in the development of robust bioanalytical methods where deuterated analogues are commonly used as internal standards. This guide presents experimental data from UPLC-MS/MS and HPLC-UV methods to quantify this effect and compares these techniques with other analytical approaches for Linagliptin analysis.
Impact of Deuteration on Chromatographic Performance
The substitution of hydrogen with deuterium, a heavier isotope, can influence the van der Waals interactions between the analyte and the stationary phase in reversed-phase chromatography. Generally, C-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to weaker interactions with the non-polar stationary phase and consequently, a slightly shorter retention time for the deuterated compound.
Quantitative Data Summary
The following table summarizes the retention time data for Linagliptin and this compound obtained from a validated UPLC-MS/MS method.
| Analyte | Retention Time (min) | Chromatographic Method |
| Linagliptin | 1.75 | UPLC-MS/MS |
| This compound | 1.74 | UPLC-MS/MS |
As observed in the data, this compound elutes 0.01 minutes earlier than Linagliptin, demonstrating a subtle deuterium isotope effect.
Experimental Protocols
UPLC-MS/MS Method for Linagliptin and this compound
This method was developed for the quantification of Linagliptin in human plasma, utilizing this compound as an internal standard.[1][2]
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for the UPLC system, typically in the range of 0.4-0.6 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The specific precursor-to-product ion transitions for Linagliptin and this compound are monitored for quantification.
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of deuteration on Linagliptin's chromatographic behavior.
Comparison with Alternative Analytical Methods
While UPLC-MS/MS is a highly sensitive and specific method for Linagliptin analysis, other techniques are also employed, each with its own advantages and limitations.
| Analytical Method | Principle | Typical Run Time | Sensitivity (LOQ) | Throughput | Relative Cost |
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection. | 2-5 minutes | Very High (pg/mL to low ng/mL) | High | High |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | 5-15 minutes | Moderate (µg/mL range) | Medium | Medium |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | < 1 minute per sample (after preparation) | Low (µg/mL range) | High (for simple matrices) | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine analysis of pharmaceuticals.
-
Advantages: Robust, reliable, and more cost-effective than LC-MS/MS.[3]
-
Disadvantages: Lower sensitivity and selectivity compared to mass spectrometry, which can be a limitation for bioanalytical applications requiring low detection limits. Longer run times compared to UPLC.[3]
-
Performance for Linagliptin: A typical RP-HPLC method for Linagliptin might have a retention time of around 2.73 to 6.47 minutes.[4][5] The limit of quantification (LOQ) is typically in the µg/mL range.[6]
UV-Visible Spectrophotometry
This is a simple and rapid method for the quantification of a pure substance.
-
Advantages: Very low cost, high throughput for simple samples, and simple instrumentation.[7][8]
-
Disadvantages: Low specificity, as it is susceptible to interference from other UV-absorbing compounds in the sample matrix. Not suitable for the analysis of complex mixtures without prior separation.
-
Performance for Linagliptin: The maximum absorbance (λmax) of Linagliptin is typically observed around 290-297 nm.[9] The method is linear in the concentration range of approximately 2-25 µg/mL.[8] The limit of detection (LOD) and limit of quantification (LOQ) are in the µg/mL range.[10]
Logical Relationship Diagram
Caption: The logical flow from deuteration to its impact on chromatographic retention time.
Conclusion
The deuteration of Linagliptin results in a small but measurable decrease in its retention time in reversed-phase liquid chromatography. This "deuterium isotope effect" is a critical factor to consider when using deuterated analogs as internal standards in quantitative bioanalysis to ensure accurate and reliable results. While UPLC-MS/MS offers the highest sensitivity and throughput for analyzing Linagliptin and its deuterated form, HPLC-UV and UV-Vis spectrophotometry provide more cost-effective alternatives for less demanding applications, such as quality control of bulk drug substances and pharmaceutical formulations. The choice of analytical method should be guided by the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix, and available resources.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. scispace.com [scispace.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. jptcp.com [jptcp.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. juniperpublishers.com [juniperpublishers.com]
Robustness Testing of an Analytical Method for Linagliptin: A Comparative Guide Using Linagliptin-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of robustness testing for an analytical method for Linagliptin, with a focus on the use of Linagliptin-d4 as an internal standard. The information presented is based on experimental data from various studies to ensure objectivity and accuracy in method validation.
Comparative Analysis of Robustness Testing Parameters
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The following tables summarize the results of robustness studies on a High-Performance Liquid Chromatography (HPLC) method for Linagliptin analysis.
| Parameter Varied | Variation | Linagliptin Peak Area | % RSD of Peak Area | Retention Time (minutes) |
| Flow Rate | 0.9 mL/min | 16,144 | 0.20 | 11.72 ± 0.17 |
| 1.0 mL/min (Optimized) | - | - | ~11 | |
| 1.1 mL/min | - | <2 | - | |
| Mobile Phase pH | pH 4.3 | 16,144 | 0.20 | 11.72 ± 0.17 |
| pH 4.5 (Optimized) | - | - | ~11 | |
| pH 4.7 | - | <2 | - | |
| Column Temperature | 23°C | - | <2 | - |
| 25°C (Optimized) | - | - | ~11 | |
| 27°C | - | <2 | - | |
| Triethylamine (TEA) Conc. | 0.2% | - | <2 | - |
| 0.3% (Optimized) | - | - | ~11 | |
| 0.4% | - | <2 | - |
Data synthesized from multiple sources. The results indicate that minor variations in flow rate, pH, temperature, and mobile phase composition do not significantly impact the method's accuracy and specificity, with the Coefficient of Variation (%CV) of the peak area remaining below 2%[1].
Performance Characteristics of a Validated LC-MS/MS Method Using this compound
This compound is a deuterium-labeled version of Linagliptin, often used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for accurate quantification in biological matrices.
| Parameter | Result |
| Linearity Range | 99.532 - 10045.049 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 95.2% - 102.7% |
| Precision (%CV) | ≤ 2.9% |
| Recovery | 69.9% - 77.1% |
| Internal Standard | This compound |
This high-throughput LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of Linagliptin in human plasma, with this compound as the internal standard[2].
Experimental Protocols
Robustness Testing of HPLC Method
This protocol outlines the procedure for testing the robustness of an HPLC method for Linagliptin analysis.
-
Standard Solution Preparation: A standard stock solution of Linagliptin (e.g., 1000 µg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations (e.g., 10-50 µg/mL)[3].
-
Optimized Chromatographic Conditions:
-
Variation of Parameters: The following parameters are deliberately varied to assess the method's robustness:
-
Flow Rate: ± 0.1 mL/min from the optimized flow rate.
-
Mobile Phase pH: ± 0.2 units from the optimized pH.
-
Column Temperature: ± 2°C from the optimized temperature.
-
Mobile Phase Composition: Minor changes in the ratio of organic to aqueous phase.
-
-
Analysis: The standard solutions are injected into the HPLC system under each varied condition, and the peak area, retention time, and %RSD are recorded.
LC-MS/MS Method with this compound Internal Standard
This protocol describes a high-throughput LC-MS/MS method for the quantification of Linagliptin in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is performed on human plasma samples to extract Linagliptin and the internal standard, this compound[2].
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization Mode: Positive ionization mode on a triple quadrupole mass spectrometer[2].
-
Monitoring: Precursor and product ions for both Linagliptin and this compound are monitored.
-
-
Validation: The method is validated for linearity, accuracy, precision, recovery, and stability over a specified concentration range[2].
Visualizations
Linagliptin Mechanism of Action: DPP-4 Inhibition Pathway
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner[4][5].
Caption: Linagliptin's inhibition of DPP-4 increases incretin levels, leading to improved glycemic control.
Experimental Workflow for Robustness Testing
The following diagram illustrates the logical flow of the robustness testing process for an analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijpsr.com [ijpsr.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
The Gold Standard for Bioanalysis: Unveiling the Specificity and Selectivity of Linagliptin-d4
For researchers, scientists, and drug development professionals vested in the precise quantification of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides an objective comparison of Linagliptin-d4, a deuterated stable isotope-labeled internal standard, against a structural analog, highlighting its superior performance in complex biological matrices. The experimental data presented underscores the enhanced specificity and selectivity conferred by this compound, ensuring accuracy in pharmacokinetic and bioequivalence studies.
Linagliptin's therapeutic action hinges on its ability to inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This ultimately leads to a glucose-dependent increase in insulin secretion and a reduction in glucagon levels. The intricate nature of this signaling pathway necessitates highly accurate quantification of Linagliptin in biological samples to fully understand its pharmacokinetics and pharmacodynamics.
Comparative Performance of Internal Standards
The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for correcting for variability in sample preparation and matrix effects. The ideal IS co-elutes with the analyte and exhibits identical ionization behavior. Here, we compare the performance of this compound with Telmisartan, a structurally unrelated compound used as an internal standard in one study.
| Parameter | Linagliptin with this compound as IS | Linagliptin with Telmisartan as IS | Reference |
| Analyte Recovery (%) | 92.5 | 92.5 | [1] |
| Internal Standard Recovery (%) | 89.9 | 89.9 | [1] |
| Analyte Matrix Effect (%) | 5.51 | 5.51 | [1] |
| Internal Standard Matrix Effect (%) | 1.33 | 1.33 | [1] |
| Analyte Retention Time (min) | 1.45 | 1.45 | [1] |
| Internal Standard Retention Time (min) | Not specified (co-elutes) | 1.20 | [1] |
Key Observations:
While the recovery and matrix effect for the analyte (Linagliptin) are reported to be the same in the study utilizing Telmisartan, a critical difference lies in the retention times. This compound, being structurally identical to Linagliptin with the exception of deuterium atoms, is designed to co-elute perfectly with the analyte. This ensures that both compounds experience the exact same matrix effects at the point of elution, leading to more accurate correction. In contrast, Telmisartan has a different retention time (1.20 min) compared to Linagliptin (1.45 min)[1]. This separation means that Telmisartan may not experience the same ionization suppression or enhancement as Linagliptin, potentially leading to less reliable quantification.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols for the LC-MS/MS analysis of Linagliptin using both this compound and a structural analog as internal standards.
Method 1: Linagliptin Analysis using this compound Internal Standard
-
Sample Preparation (Solid Phase Extraction):
-
Human plasma samples containing Linagliptin and the internal standard this compound are prepared.
-
Solid phase extraction is performed using a 96-well plate format for high-throughput analysis.
-
-
Chromatographic Conditions:
-
Column: Phenyl hexyl, 100A 100 X 4.6mm, 2.6µ
-
Mobile Phase: Isocratic elution with 10mM Ammonium formate buffer (pH 6.5 ± 0.5) and Methanol (15:85 v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ionization mode.
-
Monitoring: Precursor and product ions of the analyte and internal standard are monitored.
-
Method 2: Linagliptin Analysis using Telmisartan Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, 50 µL of Telmisartan internal standard solution (1 µg/mL) is added.
-
The sample is vortexed, and 2.5 mL of ethyl acetate is added as the extraction solvent.
-
The mixture is vortexed for 10 minutes and then centrifuged at 4000 rpm for 10 minutes.
-
The supernatant is evaporated to dryness at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Waters, X-Bridge, C18, 5µm, 4.6×50 mm.
-
Mobile Phase: Acetonitrile and 0.1% formic acid (90:10 v/v).
-
Flow Rate: 0.6 mL/min.
-
Total Run Time: 3.0 min.
-
-
Mass Spectrometric Detection:
-
Instrument: Not specified.
-
Ionization Mode: Positive ion spray.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transition (Linagliptin): m/z 473.54 → 157.6[1].
-
Mass Transition (Telmisartan): Not specified.
-
Visualizing the Molecular Pathway and Analytical Workflow
To further elucidate the context of Linagliptin analysis, the following diagrams illustrate its signaling pathway and the experimental workflows.
Caption: Linagliptin Signaling Pathway.
Caption: Workflow with this compound.
Caption: Workflow with Telmisartan IS.
References
Safety Operating Guide
Navigating the Disposal of Linagliptin-d4: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with stable isotope-labeled compounds such as Linagliptin-d4, understanding the correct disposal procedures is paramount to ensuring compliance and safety. This guide provides a direct, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory frameworks.
This compound is the deuterated form of Linagliptin, a compound used in pharmaceutical research. As a stable, non-radioactive isotope, its chemical properties and associated hazards are nearly identical to its non-labeled counterpart.[1] Therefore, disposal procedures should align with those for Linagliptin and other non-hazardous pharmaceutical compounds, always adhering to local, state, and federal regulations.[1][2] The primary guidance for handling and disposal should always be the manufacturer-provided Safety Data Sheet (SDS).[3]
Key Safety and Handling Data
Before handling or disposal, personnel must be familiar with the compound's properties and associated hazards. The information below is summarized from available safety data for Linagliptin and its deuterated analog.
| Property | Data | Source(s) |
| Chemical Name | (R)-8-(3-aminopiperidin-1-yl-2,2,6,6-d4)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | [4][5] |
| CAS Number | 2140263-92-7 | [4][6] |
| Molecular Formula | C₂₅H₂₄D₄N₈O₂ | [4] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [7] |
| Intended Use | For research and development use only. Not for human or veterinary use. | [3][6] |
| Handling Precautions | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and prevent spills. | [3][7] |
Standard Operating Procedure for Disposal
The disposal of this compound must be treated as a regulated process. The following step-by-step protocol outlines the necessary actions for compliant disposal.
Step 1: Consult Authoritative and Local Guidance
-
Safety Data Sheet (SDS): Always begin by reviewing the SDS provided by the manufacturer of your specific this compound product.[3] This document contains critical information on handling, hazards, and disposal.
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific procedures and containers required for your location, ensuring compliance with all relevant regulations.
Step 2: Characterize and Segregate the Waste
-
Identify the Waste Stream: Determine if the waste is pure, unused this compound or if it is mixed with solvents or other chemicals. The disposal route for a chemical mixture is often determined by the most hazardous component (e.g., the solvent).[8]
-
Segregate Waste: Do not mix this compound waste with other waste streams (e.g., biological, radioactive, or general trash).[1][8] It must be disposed of as chemical waste.
Step 3: Prepare and Label the Waste Container
-
Use Appropriate Container: Place the this compound waste in a designated, chemically compatible, and sealable container provided or approved by your EHS department.
-
Label Clearly and Accurately: The container must be labeled in accordance with EPA and institutional standards. The label should clearly state:
-
"Hazardous Waste" (or equivalent required text)
-
The full chemical name: "this compound"
-
CAS Number: "2140263-92-7"
-
A complete list of all contents, including solvents and their percentages.
-
Step 4: Arrange for Professional Disposal
-
Professional Disposal Service: The universally accepted and required method for disposing of pharmaceutical and chemical waste is through a licensed hazardous material disposal company.[2][8]
-
Schedule Pickup: Follow your institution's procedure to schedule a waste pickup with your EHS office or its contracted waste vendor.
Step 5: Avoid Prohibited Disposal Methods
-
No Drain Disposal: It is strictly prohibited to dispose of this compound by flushing it down the sink or drain.[9][10] This practice is illegal for many pharmaceutical compounds under EPA regulations and can contaminate water systems.
-
No General Trash Disposal: Do not place this compound in the regular or laboratory trash.[11] Improper disposal can pose a risk to public health and the environment.
Regulatory Framework
The disposal of chemical waste in the United States is governed by a strict set of regulations designed to protect human health and the environment.
| Regulatory Body / Act | Role and Significance | Source(s) |
| Environmental Protection Agency (EPA) | The primary federal agency that regulates the management and disposal of hazardous and non-hazardous waste. | [10][11] |
| Resource Conservation and Recovery Act (RCRA) | The principal federal law governing the disposal of solid and hazardous waste. It establishes a "cradle-to-grave" system for managing hazardous waste. | [11][12] |
| State and Local Regulations | Many states have their own waste disposal regulations that may be more stringent than federal laws. | [11] |
| Recommended Treatment Method | For pharmaceutical waste, incineration at a licensed and permitted facility is the most common and recommended disposal method. | [2][10][12] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Linagliptin D4 | CAS No: 2140263-92-7 [aquigenbio.com]
- 4. This compound - CAS:2140263-92-7 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 5. This compound | C25H28N8O2 | CID 119057561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achemtek.com [achemtek.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Linagliptin-d4
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Linagliptin-d4. The following procedural guidance is designed to ensure safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.[1][2][3]
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3][4] | EN 166 (EU) or NIOSH (US)[3] |
| Skin Protection | Chemical-impermeable gloves (must be inspected prior to use) and a lab coat.[2][3] Fire/flame resistant and impervious clothing may be required.[2][3] | EU Directive 89/686/EEC, EN 374[2][3] |
| Respiratory Protection | To be used if ventilation is inadequate or as a backup to engineering controls. A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended. If it's the sole means of protection, a full-face supplied air respirator should be used.[3] | NIOSH or CEN approved |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.[1]
Handling:
-
Work in a well-ventilated area, preferably in a laboratory fume hood or with other local exhaust ventilation.[1][3][4]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
For long-term storage, maintain the compound in a refrigerator.[5][6]
| Storage Condition | Temperature Range |
| Long-term Storage | 2-8°C |
| Stock Solution (-20°C) | Use within 1 month[7][8] |
| Stock Solution (-80°C) | Use within 6 months[7][8] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures.
Accidental Release:
-
Evacuate personnel to a safe area.[2]
-
Avoid inhaling dust.[3] Do not touch damaged containers or spilled material without appropriate protective clothing.[3]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[3]
-
Clean the surface thoroughly to remove residual contamination.[3]
First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | If breathing is difficult, move the person to fresh air. If symptoms persist, call a physician.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3] |
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with all federal, state, and local regulations.[9]
-
Unused Product: Excess and expired materials should be offered to a licensed hazardous material disposal company.[3] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of as unused product.[9]
-
Environmental Precautions: Avoid discharge into drains, water courses, or onto the ground.[3]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Linagliptin D4 | CAS No: 2140263-92-7 [aquigenbio.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
